Acid Yellow 110
Description
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Properties
CAS No. |
12220-74-5 |
|---|---|
Molecular Formula |
C2H2O8Zn3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acid Yellow 110: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Yellow 110, a significant azo dye. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from a textile dye to a component in analytical studies. This document summarizes its core characteristics, presents quantitative data in a structured format, and offers detailed experimental protocols for its application and analysis.
Core Concepts: Chemical Identity and Structure
This compound, identified by the CAS Number 12220-74-5, is a water-soluble anionic azo dye.[1] Its chemical formula is C₁₆H₁₀N₂Na₂O₇S₂, with a molecular weight of approximately 534.4 g/mol .[2] As an azo dye, its molecular structure is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which is the primary chromophore responsible for its yellow color.[3] This compound is also known by several synonyms, including Acid Milling Yellow 5GN, Aminyl Yellow E 5GN, and C.I. This compound.[2][4]
The structure of this compound incorporates sulfonic acid groups, which are present as sodium sulfonate salts. These groups enhance its solubility in water and provide the anionic nature essential for its application as an acid dye.[1]
Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound. It is important to note that while some data is readily available, specific values like the melting point and molar absorptivity are not consistently reported in the literature for this specific dye. For comparative purposes, data for the structurally related and well-characterized food dye Sunset Yellow (E110) is included where noted.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 12220-74-5 | [1] |
| C.I. Name | This compound | [4] |
| Molecular Properties | ||
| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1] |
| Molecular Weight | 534.4 g/mol | [2] |
| Physical Properties | ||
| Physical Appearance | Yellow Powder | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | Not available | |
| Spectroscopic Properties | ||
| Absorption Maximum (λmax) | Not specifically reported. For Sunset Yellow (E110), λmax is ~480 nm in neutral aqueous solution. | [5] |
| Molar Absorptivity (ε) | Not available | |
| Fastness Properties (Textile Application) | ||
| Light Fastness (ISO) | 5 | [3] |
| Washing Fastness (Soaping - ISO) | 5 (Fading), 5 (Staining) | [3] |
| Perspiration Fastness (ISO) | 5 (Fading), 5 (Staining) | [3] |
Experimental Protocols
Due to the primary application of this compound as a textile dye, detailed experimental protocols for its use in biological signaling pathways are not available. However, representative protocols for its application in dyeing and for its analytical determination are provided below.
Protocol 1: Dyeing of Nylon Fabric with this compound
This protocol describes a standard laboratory procedure for dyeing nylon fabric with this compound to achieve a vibrant and colorfast yellow shade.
Materials:
-
This compound dye powder
-
Nylon fabric (pre-washed to remove any sizing)
-
Deionized water
-
Glacial acetic acid or white vinegar
-
Leveling agent (optional, for ensuring even dye uptake)
-
Beakers or dye bath vessel (stainless steel or glass)
-
Heating plate with magnetic stirrer
-
Glass stirring rod
-
Graduated cylinders and pipettes
-
pH meter or pH indicator strips
Procedure:
-
Prepare the Dye Stock Solution: Accurately weigh 1 g of this compound powder and dissolve it in 100 mL of hot deionized water to create a 1% (w/v) stock solution. Stir until the dye is completely dissolved.[6]
-
Prepare the Dyebath: In a suitable vessel, prepare the dyebath with a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for 10 g of fabric).[7] Add the required volume of the dye stock solution to achieve the desired shade depth (e.g., for a 2% shade, use 20 mL of the 1% stock solution for 10 g of fabric).[7]
-
pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid or vinegar.[7] This acidic environment is crucial for the electrostatic attraction between the anionic dye and the protonated amino groups in the nylon fibers.[8]
-
Dyeing Process:
-
Rinsing and Drying:
-
After dyeing, allow the dyebath to cool down.
-
Remove the fabric and rinse it thoroughly with cold water until the water runs clear to remove any unfixed dye.
-
Wash the dyed fabric with a mild detergent and rinse again.
-
Allow the fabric to air dry away from direct sunlight.[9]
-
Logical Workflow for Nylon Dyeing
Workflow for the dyeing of nylon fabric with this compound.
Protocol 2: Spectrophotometric Determination of this compound Concentration
This protocol outlines a method for determining the concentration of this compound in an aqueous solution using UV-Vis spectrophotometry. This is a fundamental technique for quality control and for studying dye degradation or adsorption kinetics.
Materials:
-
This compound
-
Deionized water
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with deionized water to prepare a 100 mg/L stock solution.
-
Preparation of Working Standards: Prepare a series of working standards with concentrations ranging from, for example, 1 to 20 mg/L by serial dilution of the stock solution.
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the absorption maximum (λmax) of this compound. If the λmax is unknown, perform a wavelength scan from 350 to 600 nm using one of the working standards to determine it. For similar dyes, this is often around 480 nm.[5]
-
Use deionized water as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard and the unknown sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.
-
Use the absorbance of the unknown sample and the calibration equation to calculate its concentration.
-
Experimental Workflow for Spectrophotometric Analysis
A schematic of the workflow for determining the concentration of this compound.
Conclusion
This compound is a versatile azo dye with significant applications in the textile industry. Its chemical structure, characterized by an azo linkage and sodium sulfonate groups, dictates its properties, including its vibrant yellow color and water solubility. While specific physicochemical data such as its melting point and molar absorptivity are not widely published, its performance characteristics in dyeing applications are well-documented. The provided experimental protocols offer a foundational approach for its use in textile dyeing and for its quantitative analysis, which can be adapted for various research and development purposes. Further investigation into its analytical chemistry would be beneficial for more precise characterization and application in diverse scientific fields.
References
- 1. Page loading... [guidechem.com]
- 2. sdinternational.com [sdinternational.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 5. researchgate.net [researchgate.net]
- 6. Dyeing yarn with acid dyes [langyarns.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. textilelearner.net [textilelearner.net]
- 9. fandafabrics.com [fandafabrics.com]
An In-depth Technical Guide to the Synthesis and Purification of C.I. Acid Yellow 110
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Acid Yellow 110 (CAS No. 12220-74-5), an azo dye utilized in various industrial applications, including textiles, leather, and paper.[1][2][3] This document details two primary synthetic pathways, outlines purification methodologies, and presents analytical techniques for purity assessment, supported by quantitative data and experimental protocols.
Introduction
C.I. This compound is a synthetic organic dye valued for its bright yellow hue and good fastness properties.[1][2] Chemically classified as an azo dye, its synthesis typically involves diazotization and coupling reactions.[1][4] An alternative synthetic approach, leading to structurally similar isoindoline (B1297411) pigments, starts from tetrachlorophthalic anhydride (B1165640). This guide will explore both the traditional azo dye synthesis and an isoindoline-based route, providing detailed experimental procedures for each.
Synthesis Methodologies
Two principal routes for the synthesis of yellow dyes structurally related or identical to C.I. This compound are presented: the synthesis of an isoindoline pigment and the classic azo dye synthesis.
Isoindoline-Based Synthesis of C.I. Pigment Yellow 110
A detailed method for preparing C.I. Pigment Yellow 110, a compound structurally analogous to C.I. This compound, is disclosed in Chinese patent CN101955687A. This process involves the reaction of tetrachlorophthalic anhydride with a diamine to form the pigment. The reported yield for this method can reach up to 70%.
Protocol 1:
-
Step A: Formation of Intermediate (I)
-
Combine 286g of tetrachlorophthalic anhydride with 1000ml of nitrobenzene (B124822) and heat to 130°C.
-
Add 32g of urea (B33335) and maintain the reaction for four hours.
-
Cool the mixture to 70°C, add 2g of K₂CO₃ and 54g of p-phenylenediamine.
-
Continue the reaction for five hours, then cool to 20°C.
-
Filter the resulting solid and wash sequentially with methanol (B129727) and water.
-
Dry the solid to obtain the intermediate (I).
-
-
Step B: Final Pigment Synthesis
-
Suspend the dried intermediate (I) in 1000ml of dichlorobenzene and heat to 70°C.
-
Add PCl₅ and maintain the reaction for three hours.
-
Cool the mixture, filter the solid product, and wash with methanol and water.
-
Dry the final product, C.I. Pigment Yellow 110.
-
Protocol 2:
-
Step A: Formation of Intermediate (I)
-
Combine 286g of tetrachlorophthalic anhydride with 1000ml of nitrobenzene and heat to 150°C.
-
Add 32g of urea and react for four hours.
-
Cool to 90°C, add 1g of KOH and 54g of p-phenylenediamine.
-
React for three hours, then cool to 20°C.
-
Filter and wash the solid with methanol and water, then dry to yield the intermediate (I).
-
-
Step B: Final Pigment Synthesis
-
Suspend the intermediate (I) in 1000ml of chlorobenzene (B131634) and heat to 90°C.
-
Add PCl₅ and react for four hours.
-
Cool, filter, wash with methanol and water, and dry to obtain C.I. Pigment Yellow 110.
-
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Tetrachlorophthalic Anhydride | 286g | 286g | CN101955687A |
| Urea | 32g | 32g | CN101955687A |
| p-Phenylenediamine | 54g | 54g | CN101955687A |
| Catalyst | K₂CO₃ (2g) | KOH (1g) | CN101955687A |
| Step A Temperature | 130°C then 70°C | 150°C then 90°C | CN101955687A |
| Step B Temperature | 70°C | 90°C | CN101955687A |
| Final Product Weight | 208g | 203g | CN101955687A |
| Yield | ~70% | ~70% | CN101955687A |
Azo Dye Synthesis of C.I. This compound
The synthesis of azo dyes, including C.I. This compound, typically proceeds via a two-step diazotization and coupling reaction.[1] The following is a representative protocol adapted from general azo dye synthesis procedures.
-
Step 1: Diazotization of a Substituted Aniline (B41778)
-
Dissolve the starting substituted aniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5°C with constant stirring, to form the diazonium salt solution.
-
-
Step 2: Coupling Reaction
-
In a separate vessel, prepare a solution of the coupling agent (e.g., a substituted phenol (B47542) or naphthol) in an alkaline solution (e.g., sodium hydroxide).
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring, keeping the temperature below 10°C.
-
Continue stirring for at least 30 minutes to ensure complete coupling. The dye will precipitate from the solution.
-
Purification of C.I. This compound
The purification of C.I. This compound is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of method depends on the initial purity and the desired final purity.
Washing
For the isoindoline-based synthesis, a straightforward and effective initial purification step is washing the crude product sequentially with methanol and water. This helps remove residual reactants and solvents.
Salting Out
A common technique for purifying water-soluble dyes like C.I. This compound is "salting out". This involves adding a saturated sodium chloride solution to the reaction mixture, which reduces the solubility of the dye and causes it to precipitate, leaving more soluble impurities in the solution. The precipitated dye can then be collected by filtration.
Recrystallization
Recrystallization from a suitable solvent is a powerful technique for purifying solid compounds. For C.I. This compound, a solvent system in which the dye is soluble at high temperatures but sparingly soluble at low temperatures would be required. Ethanol (B145695) or a mixture of ethanol and water are often suitable for acid dyes.
Advanced Purification Techniques
For achieving high purity, especially for analytical or specialized applications, more advanced techniques can be employed:
-
Solid-Phase Extraction (SPE): This technique can be used to separate the dye from impurities based on differences in their physical and chemical properties. A weak anion exchange SPE cartridge can be effective for acidic dyes.
-
Column Chromatography: This is a highly effective method for separating components of a mixture. For dyes, various stationary phases can be used, and the appropriate eluent is selected to achieve separation.
Purity Analysis
The purity of the synthesized C.I. This compound should be assessed to ensure it meets the required standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For C.I. This compound, a reversed-phase C18 column is typically used with a UV-Vis detector.
Typical HPLC Conditions for Azo Dyes:
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate)
-
Detector: UV-Vis, monitoring at the wavelength of maximum absorbance for the dye.
Quantitative Purity Data
The following table summarizes available purity data for C.I. This compound and a related isoindoline pigment.
| Product | Analytical Method | Purity Metric | Value | Reference |
| C.I. This compound | Not Specified | Dye Content | >98% | [2] |
| C.I. Pigment Yellow 110 | Elemental Analysis | Carbon Content (C%) | 42.06% | [5] |
| C.I. Pigment Yellow 110 | Elemental Analysis | Nitrogen Content (N%) | 8.77% | [5] |
| C.I. Pigment Yellow 110 | Karl Fischer Titration | Water (KF) | 0.25% | [5] |
Visualizations
Synthesis Workflow: Isoindoline-Based Method
Caption: Workflow for the synthesis of C.I. Pigment Yellow 110.
Synthesis Workflow: Azo Dye Method
Caption: General workflow for the synthesis of C.I. This compound via the azo dye route.
Purification and Analysis Workflow
Caption: General workflow for the purification and analysis of C.I. This compound.
References
Spectroscopic Analysis of Acid Yellow 110: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document, therefore, provides a foundational framework for researchers seeking to perform such an analysis. It outlines the general properties of Acid Yellow 110, presents standardized experimental protocols for the spectroscopic analysis of azo dyes, and includes a logical workflow for the characterization process.
General Information of this compound
| Property | Information |
| Chemical Name | C.I. This compound |
| CAS Number | 12220-74-5[1][2][3][4][5][6] |
| Chemical Class | Azo Dye[7] |
| Appearance | Yellow Powder[8] |
| Applications | Dyeing of wool, silk, and polyamide fabrics.[3] |
General Experimental Protocols for Azo Dye Analysis
The following sections detail generalized methodologies for acquiring UV-Vis, IR, and NMR spectra for an azo dye like this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the electronic absorption properties of the dye, which are responsible for its color.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
-
Data Acquisition:
-
Record the spectrum over a wavelength range of 200-800 nm.
-
Use the solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the dry dye powder with potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid dye sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over a wavenumber range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups expected in an azo dye, such as -N=N- (azo), -SO₃H (sulfonic acid), aromatic C-H, and C=C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the dye in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a water-soluble equivalent, if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments like COSY and HSQC may be performed to aid in structure elucidation.
-
-
Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to assign the signals to specific protons and carbons in the molecular structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an azo dye.
Caption: A generalized workflow for the spectroscopic analysis of an azo dye.
References
- 1. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sdinternational.com [sdinternational.com]
- 4. C.I. This compound | CymitQuimica [cymitquimica.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 12220-74-5, this compound, CAS No 12220-74-5 this compound es [chemnet.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. lookchem.com [lookchem.com]
Technical Guide to the Molar Absorptivity of Acid Yellow 110 in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 110, an azo dye, finds applications in various industrial processes.[1][2] For researchers and scientists, particularly in fields like environmental science and analytical chemistry, understanding its behavior in aqueous solutions is crucial. A key physicochemical property in this regard is the molar absorptivity (also known as the molar extinction coefficient), which is fundamental for quantitative analysis using spectrophotometry. This guide provides a comprehensive overview of the available data and a detailed protocol for the experimental determination of the molar absorptivity of this compound in an aqueous solution.
Data Presentation
Experimental Protocol: Determination of Molar Absorptivity
The following is a generalized, yet detailed, experimental protocol for determining the molar absorptivity of this compound based on the principles of Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to its concentration.[3]
1. Materials and Equipment:
-
This compound (CAS No. 12220-74-5)[4]
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (graduated and volumetric)
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass, typically 1 cm path length)
2. Preparation of a Stock Solution:
-
Accurately weigh a precise amount of high-purity this compound powder using an analytical balance.
-
Dissolve the weighed dye in a small amount of distilled water in a beaker.
-
Quantitatively transfer the solution to a volumetric flask of a known volume (e.g., 100 mL).
-
Add distilled water to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the molar concentration of this stock solution.
3. Preparation of Standard Solutions:
-
Prepare a series of standard solutions of decreasing concentrations from the stock solution using serial dilutions.
-
For each standard, accurately transfer a specific volume of the stock solution to a new volumetric flask and dilute with distilled water to the mark.
-
It is advisable to prepare at least five different concentrations to ensure a reliable calibration curve.
4. Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Determine the wavelength of maximum absorbance (λmax) of this compound. To do this, scan one of the prepared standard solutions across a range of wavelengths (e.g., 350-600 nm) to identify the wavelength at which the absorbance is highest. All subsequent measurements should be performed at this λmax.
-
Calibrate the spectrophotometer by using a cuvette filled with distilled water as a blank. This sets the absorbance to zero.
-
Measure the absorbance of each of the prepared standard solutions at the determined λmax. Ensure the cuvette is rinsed with the solution to be measured before filling.
5. Data Analysis and Calculation of Molar Absorptivity:
-
Plot a graph of absorbance (on the y-axis) versus the molar concentration of the standard solutions (on the x-axis).
-
According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), this plot should yield a straight line passing through the origin.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c, where m is the slope).
-
The slope of the line (m) is equal to the product of the molar absorptivity (ε) and the path length (b).
-
Calculate the molar absorptivity (ε) using the formula: ε = slope / b. If a standard 1 cm cuvette is used, the molar absorptivity will be equal to the slope of the calibration curve. The units of molar absorptivity are typically L mol⁻¹ cm⁻¹.
Mandatory Visualization
Caption: Experimental workflow for determining molar absorptivity.
References
An In-depth Technical Guide on the Physicochemical Properties of CAS number 12220-74-5 (Acid Yellow 110)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 12220-74-5, commonly known as Acid Yellow 110. This document is intended for researchers, scientists, and professionals in drug development and other related fields who require detailed information on the physical and chemical characteristics of this substance. This compound is an azo dye, and understanding its properties is crucial for its application, handling, and for assessing its potential interactions in various chemical and biological systems.
Chemical Identity and Structure
The CAS number 12220-74-5 is assigned to the chemical substance C.I. This compound. While a definitive, publicly available structure was not found in the searched resources, a commonly cited molecular formula is C₁₆H₁₀N₂Na₂O₇S₂.[1] This formula corresponds to a disodium (B8443419) salt of a sulfonated azo dye. The absence of a precise structural representation in readily accessible databases is a significant gap in the publicly available information for this compound. For the purposes of this guide, calculations and discussions will be based on the provided molecular formula.
Physicochemical Properties
A summary of the available quantitative and qualitative physicochemical data for this compound is presented in the tables below. It is important to note that there is a significant lack of experimentally determined quantitative data in the public domain.
Table 1: General and Physical Properties of this compound
| Property | Value/Description | Source(s) |
| Physical State | Solid, Powder | [1] |
| Color | Yellow | [1] |
| Odor | Odorless | [1] |
| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1] |
| Molecular Weight | 472.37 g/mol (Calculated based on the formula C₁₆H₁₀N₂Na₂O₇S₂) | - |
| Solubility in Water | Soluble | [1] |
Table 2: Key Physicochemical Parameters of this compound
| Property | Value | Source(s) |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| LogP (Octanol-Water Partition Coefficient) | Data not available | - |
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section outlines the general, standardized methodologies that would be employed to determine its key physicochemical properties. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (OECD 102)
The melting point of a solid substance like this compound would be determined using the capillary method.[2][3]
-
Sample Preparation: A small amount of the dry, powdered dye is packed into a thin-walled glass capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heated block or oil bath and a temperature measurement device is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Boiling Point Determination (OECD 103)
As this compound is a solid at room temperature and likely decomposes at high temperatures, its boiling point is not a relevant parameter to determine experimentally. Ebullioscopy could be used to determine the molar mass of a non-volatile solute by measuring the boiling point elevation of a solvent, but not the boiling point of the dye itself.[4][5][6][7][8]
pKa Determination (OECD 112)
The pKa of the sulfonic acid groups in this compound can be determined by potentiometric titration.[9][10][11][12][13][14][15][16][17]
-
Sample Preparation: A solution of the dye of known concentration is prepared in purified water.
-
Apparatus: A calibrated pH meter with a glass electrode and a burette for the addition of a standardized titrant (e.g., sodium hydroxide (B78521) solution) are used.
-
Procedure: The dye solution is titrated with the standard base. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a substance with multiple acidic groups, multiple inflection points may be observed.
LogP (Octanol-Water Partition Coefficient) Determination (OECD 107)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For an ionic compound like this compound, the distribution coefficient (LogD) at a specific pH is often more relevant. The shake-flask method is a common technique.[18][19][20][21][22][23][24][25][26]
-
Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.
-
Procedure: A known amount of the dye is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH for LogD) in a separatory funnel. The funnel is shaken to allow for the partitioning of the dye between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Concentration Measurement: The concentration of the dye in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration of the dye in the octanol (B41247) phase to its concentration in the aqueous phase.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a substance like this compound.
Conclusion
This technical guide has summarized the currently available physicochemical information for CAS number 12220-74-5, this compound. It is evident that there is a significant lack of publicly available, experimentally determined quantitative data for this compound. The provided molecular formula allows for a calculated molecular weight, but a confirmed chemical structure is necessary for more in-depth computational analysis and property prediction. The outlined experimental protocols, based on OECD guidelines, provide a clear framework for the systematic determination of the key physicochemical properties of this compound. For researchers and scientists working with this compound, it is highly recommended that these properties be determined experimentally to ensure accurate and reliable data for any application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. laboratuar.com [laboratuar.com]
- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 4. fiveable.me [fiveable.me]
- 5. teachy.ai [teachy.ai]
- 6. Determination of boiling point [simply.science]
- 7. spegroup.ru [spegroup.ru]
- 8. vlab.amrita.edu [vlab.amrita.edu]
- 9. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 10. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Test No. 112: Dissociation Constants in Water - Overton [app.overton.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 23. Partition coefficient - Wikipedia [en.wikipedia.org]
- 24. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 25. LogP / LogD shake-flask method [protocols.io]
- 26. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Acid Yellow 110 in Various Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility of Acid Yellow 110 in specific organic solvents is limited. This guide provides a comprehensive overview of the general solubility characteristics of acid dyes, a detailed experimental protocol for determining solubility, and a representative data table to illustrate how such data would be presented. The experimental workflow is visualized to aid in the practical application of these methods.
Introduction to this compound and Its Solubility
This compound is an acid dye, a class of dyes that are typically sodium salts of sulfonic acids.[1] While their primary application is in dyeing textiles like wool and silk from an aqueous acid bath, their solubility in non-aqueous, organic solvents is a critical parameter in various other applications, including ink formulations, specialty coatings, and certain analytical methods.
The solubility of acid dyes is governed by their molecular structure, particularly the presence of hydrophilic sulfonic acid groups and the size and nature of the hydrophobic aromatic backbone.[1][2] Generally, acid dyes exhibit higher solubility in polar solvents. Factors such as temperature, pH, and the presence of other solutes can significantly influence their solubility.[3] For some complex acid dyes, organic solvents like ethanol, methanol, acetone, and DMSO can be effective, sometimes in combination with water.[4]
Experimental Protocol for Determining Solubility
A robust and widely applicable method for determining the solubility of a dye in an organic solvent is the gravimetric method. This method relies on the preparation of a saturated solution at a controlled temperature, followed by the quantitative analysis of the dissolved solute.
2.1. Gravimetric Method
This protocol outlines the steps to determine the mass of this compound that can be dissolved in a given volume of an organic solvent at a specified temperature.
2.1.1. Materials and Equipment
-
This compound powder (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance (readable to 0.1 mg)
-
Constant temperature shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (0.45 µm pore size, solvent-compatible)
-
Pre-weighed glass evaporating dishes
-
Drying oven
-
Desiccator
2.1.2. Detailed Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and dispense a precise volume (e.g., 5 mL) of the clear filtrate into a pre-weighed evaporating dish. This step removes any suspended solid particles.
-
-
Mass Determination of Dissolved Dye:
-
Place the evaporating dish containing the filtrate into a drying oven. The oven temperature should be set high enough to evaporate the solvent in a reasonable time but low enough to avoid degradation of the dye.
-
Once all the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the evaporating dish with the dry dye residue on an analytical balance.
-
Repeat the drying and weighing cycles until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate
-
Solubility Data of Acid Dyes
| Organic Solvent | Chemical Formula | Polarity Index | Representative Solubility (g/L) at 25°C |
| Methanol | CH₃OH | 5.1 | 15.0 |
| Ethanol | C₂H₅OH | 4.3 | 8.5 |
| Acetone | C₃H₆O | 5.1 | 5.2 |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25.0 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 30.0 |
| Toluene (B28343) | C₇H₈ | 2.4 | < 0.1 |
| n-Hexane | C₆H₁₄ | 0.1 | < 0.01 |
Note: The solubility of acid dyes is expected to be higher in polar aprotic solvents like DMF and DMSO and lower in nonpolar solvents like toluene and hexane.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps of the gravimetric method for determining dye solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. Solubility Treatment of Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. hztya.com [hztya.com]
- 4. Acid Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
An In-depth Technical Guide to the Thermal Decomposition Analysis of C.I. Acid Yellow 110
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the thermal decomposition of C.I. Acid Yellow 110. While specific experimental data for this particular dye is limited in publicly available literature, this document synthesizes information from studies on structurally analogous sulfonated pyrazolone (B3327878) azo dyes to provide a comprehensive and predictive analysis. The guide covers expected thermal stability, detailed experimental protocols for key analytical techniques, and probable thermal degradation pathways, serving as a valuable resource for researchers in materials science and related fields.
Introduction to this compound
C.I. This compound is a synthetic monoazo dye characterized by the presence of a pyrazolone ring and sulfonic acid groups, which impart water solubility.[1] Its chemical formula is C₁₆H₁₂N₄Na₂O₇S₂.[2] It is widely used in the textile industry for dyeing protein fibers like wool and silk, and also finds applications in the paper and leather industries.[3] Understanding the thermal stability of this compound is crucial for its application in high-temperature dyeing processes and for assessing its environmental fate and potential for forming hazardous degradation products.
Predicted Thermal Stability and Behavior
The thermal decomposition of this compound is expected to occur in multiple stages. The initial weight loss at temperatures below 150°C is typically due to the loss of absorbed moisture. The main decomposition of the organic structure is anticipated at higher temperatures. Based on studies of similar pyrazolone azo dyes, significant thermal degradation is expected to begin in the range of 250-300°C.
Table 1: Representative Quantitative Thermal Analysis Data for Sulfonated Pyrazolone Azo Dyes
| Parameter | Analytical Method | Expected Value Range | Description |
| Onset of Decomposition (T_onset) | TGA | 250 - 320 °C | The temperature at which significant weight loss begins. |
| Peak Decomposition Temperature (T_peak) | DTG | 300 - 450 °C | The temperature at which the maximum rate of weight loss occurs. |
| Weight Loss (Main Stage) | TGA | 40 - 60 % | Percentage of mass lost during the primary decomposition of the organic structure. |
| Final Residue at 800°C | TGA | 20 - 40 % | The remaining mass, likely consisting of sodium sulfate (B86663) and carbonaceous char. |
| Exothermic Decomposition Peak(s) | DSC | 300 - 500 °C | Energy released during the breakdown of the molecular structure. |
Experimental Protocols for Thermal Analysis
To conduct a thorough thermal decomposition analysis of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are recommended.
3.1. Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to 800°C at a constant heating rate of 10-20°C/min.
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and percentage weight loss at each stage.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: The sample is heated from ambient temperature to a temperature beyond its decomposition range (e.g., 500°C) at a heating rate of 10°C/min.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (like melting) and exothermic events (like decomposition), and to quantify the enthalpy changes associated with these transitions.
3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of the dye (0.1-1 mg) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to the peak decomposition temperature determined by TGA (e.g., 400°C) in an inert atmosphere.
-
GC Separation: The pyrolysis products are separated on a capillary column (e.g., a non-polar or medium-polarity column). A suitable temperature program for the GC oven is used to elute the compounds.
-
MS Detection: The separated compounds are identified by their mass spectra, which are compared to a spectral library (e.g., NIST).
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The logical flow of a comprehensive thermal analysis is depicted below.
4.2. Probable Thermal Degradation Pathway
The thermal degradation of this compound is likely initiated by the cleavage of the most thermally labile bonds. The azo bond (-N=N-) is a known weak point in such molecules. The decomposition is expected to proceed through a series of reactions including desulfonation, cleavage of the azo linkage, and fragmentation of the aromatic and heterocyclic rings.
Conclusion
References
Unveiling the Crystalline Architecture of Acid Yellow 110: A Technical Guide to its Polymorphic Forms
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients and key intermediates is paramount. This technical guide provides an in-depth exploration of the crystal structure and polymorphism of Acid Yellow 110 (also known as Pigment Yellow 110), a compound of interest in various chemical and industrial applications.
This document summarizes the crystallographic data of its known polymorphic forms, details the experimental protocols for their synthesis and characterization, and provides a visual workflow for these processes.
Crystal Structure and Polymorphism
This compound is known to exist in at least two distinct polymorphic forms, designated as the α and β phases. These polymorphs exhibit different crystal packing and, consequently, may possess different physicochemical properties such as solubility, stability, and color. The crystal structures of both the α and β forms have been determined from X-ray Powder Diffraction (XRPD) data.[1]
The α-form crystallizes in the triclinic space group P-1, while the β-form adopts a monoclinic P2₁/c space group. In both structures, the molecule occupies a center of symmetry. A key feature of both polymorphs is the formation of infinite chains of hydrogen-bonded molecules.[1]
Crystallographic Data
The unit cell parameters for the α and β polymorphs of this compound are presented in Table 1. This quantitative data is essential for the unambiguous identification of each polymorphic form.
| Parameter | α-Polymorph | β-Polymorph |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | Data not available in search results | Data not available in search results |
| b (Å) | Data not available in search results | Data not available in search results |
| c (Å) | Data not available in search results | Data not available in search results |
| α (°) | Data not available in search results | 90 |
| β (°) | Data not available in search results | Data not available in search results |
| γ (°) | Data not available in search results | 90 |
| V (ų) | Data not available in search results | Data not available in search results |
| Z | Data not available in search results | Data not available in search results |
Note: Specific unit cell parameters were not available in the provided search results. Access to the crystallographic information files (CIFs) from the primary literature is required for these values.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the α and β polymorphs of this compound and their characterization by X-ray Powder Diffraction.
Synthesis of Polymorphs
2.1.1. Synthesis of α-Acid Yellow 110
The α-phase is the typically obtained form through conventional synthesis. A general procedure involves the following steps:
-
Reaction of Tetrachlorophthalic Anhydride (B1165640) with Urea (B33335): Tetrachlorophthalic anhydride is reacted with urea in a suitable high-boiling solvent such as nitrobenzene (B124822) or dichlorobenzene. This reaction is typically carried out at elevated temperatures (130-150 °C).
-
Aminolysis with p-Phenylenediamine (B122844): Following the initial reaction, p-phenylenediamine and a catalyst are added to the mixture. The reaction is continued at an elevated temperature to yield an intermediate.
-
Condensation: The intermediate is then treated with a condensing agent, such as phosphorus pentachloride (PCl₅), to form the crude Pigment Yellow 110.
-
Purification: The crude product is filtered, washed sequentially with methanol (B129727) and water, and then dried to yield the α-polymorph.
2.1.2. Synthesis of β-Acid Yellow 110
The β-polymorph is obtained through a phase transition from the α-form:
-
Suspension: A suspension of the α-polymorph of this compound is prepared in N-methylpyrrolidone.
-
Heating: The suspension is heated to 203 °C and maintained at this temperature for 2 hours.
-
Isolation: The resulting solid is filtered, washed, and dried to yield the β-polymorph.
Characterization by X-ray Powder Diffraction (XRPD)
XRPD is the primary analytical technique for distinguishing between the polymorphic forms of this compound.
2.2.1. Sample Preparation
A small amount of the dried pigment powder is gently packed into a sample holder. It is crucial to ensure a flat, smooth surface to minimize preferred orientation effects.
2.2.2. Instrumentation and Data Collection
A typical laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is used for data collection. The instrument is operated in a Bragg-Brentano geometry. Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable counting time per step.
2.2.3. Data Analysis
The resulting diffraction patterns are analyzed for peak positions and relative intensities. These experimental patterns are then compared with reference patterns for the α and β phases for identification. For detailed structural analysis, Rietveld refinement can be performed using appropriate crystallographic software. This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data to refine structural parameters.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from the synthesis of the polymorphs to their characterization.
Caption: Workflow for the synthesis and characterization of this compound polymorphs.
This guide provides a foundational understanding of the crystal structure and polymorphism of this compound. For more detailed structural information, it is recommended to consult the primary crystallographic literature and the associated supplementary data.
References
An In-depth Technical Guide on the Quantum Yield and Fluorescence Lifetime of Acid Yellow 110
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive overview of the experimental protocols that can be employed to determine the fluorescence quantum yield and lifetime of Acid Yellow 110 or other fluorescent compounds. The methodologies detailed below are standard practices in photophysical chemistry and are designed to yield accurate and reproducible data.
Quantitative Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the fluorescence quantum yield and lifetime of this compound. Researchers seeking to utilize this dye in applications where these parameters are critical would need to perform the experimental measurements as outlined in the subsequent sections.
Table 1: Photophysical Properties of this compound
| Property | Value | Notes |
| Quantum Yield (Φ) | Data not available | Requires experimental determination. |
| Fluorescence Lifetime (τ) | Data not available | Requires experimental determination. |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. The standard should have a well-documented and stable quantum yield.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same high-purity, spectroscopic grade solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance at the chosen excitation wavelength for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Measure the fluorescence spectrum of a solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.
-
Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity (area under the curve).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).
-
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the repeated excitation of a sample with a pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[5]
-
Instrument Setup:
-
The TCSPC setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a colloidal silica (B1680970) suspension) in place of the sample. This provides the time profile of the excitation pulse as detected by the system.
-
-
Fluorescence Decay Measurement:
-
Excite the this compound sample with the pulsed light source.
-
The detector registers the arrival of single fluorescence photons.
-
The timing electronics measure the time delay between each excitation pulse and the subsequent detection of a fluorescence photon.
-
This process is repeated for a large number of excitation cycles, and the data is compiled into a histogram of photon arrival times versus delay time. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the instrument's IRF.
-
Deconvolution is performed by fitting the experimental decay data to a theoretical decay model (typically a sum of exponentials) convolved with the measured IRF.
-
The fitting procedure yields the fluorescence lifetime(s) (τ) and their respective amplitudes. For a single exponential decay, the intensity (I) as a function of time (t) is described by:
I(t) = I_0 * exp(-t/τ)
Where:
-
I_0 is the intensity at time t=0.
-
τ is the fluorescence lifetime.
-
-
Conclusion
While specific values for the quantum yield and fluorescence lifetime of this compound are not currently documented in accessible scientific literature, this guide provides the necessary experimental frameworks for their determination. The relative method for quantum yield and the TCSPC technique for fluorescence lifetime are robust and widely accepted methods that will enable researchers to characterize the photophysical properties of this dye. Accurate determination of these parameters is essential for the effective application of this compound in fluorescence-based research and development.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Photocatalytic Degradation of Acid Yellow 110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Acid Yellow 110 as a model pollutant in photocatalysis studies. This document is intended for researchers and scientists in environmental chemistry, materials science, and drug development who are investigating the efficacy of photocatalytic advanced oxidation processes (AOPs) for the degradation of organic pollutants.
Introduction to this compound as a Model Pollutant
This compound, a water-soluble azo dye, serves as an excellent model compound for studying the photocatalytic degradation of persistent organic pollutants. Its strong color allows for easy spectrophotometric tracking of the degradation process, and its complex aromatic structure is representative of many industrial effluents. Understanding the kinetics and mechanisms of its degradation can provide valuable insights into the efficiency of various photocatalytic systems.
General Principles of Photocatalysis
Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV, visible light) to generate highly reactive oxygen species (ROS). These ROS, primarily hydroxyl radicals (•OH), are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds, ultimately leading to complete mineralization (conversion to CO₂, H₂O, and mineral acids).
Key Factors Influencing Photocatalytic Degradation
The efficiency of the photocatalytic degradation of this compound is influenced by several key experimental parameters:
-
pH of the Solution: The pH affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface, a crucial step in the degradation process.[1]
-
Catalyst Loading: The concentration of the photocatalyst in the solution impacts the number of active sites available for the reaction. However, excessive catalyst loading can lead to light scattering and a decrease in efficiency.
-
Initial Dye Concentration: The initial concentration of this compound can affect the reaction rate. At high concentrations, the dye molecules can absorb a significant amount of light, hindering the activation of the photocatalyst.[1]
-
Light Intensity: The intensity of the light source directly influences the rate of generation of electron-hole pairs in the photocatalyst, and consequently, the production of ROS.
-
Presence of Oxidizing Agents: The addition of co-oxidants like hydrogen peroxide (H₂O₂) can enhance the degradation rate by providing an additional source of hydroxyl radicals.[2]
Experimental Protocols
Below are detailed protocols for conducting a typical photocatalytic degradation experiment using this compound as a model pollutant.
Protocol 1: General Photocatalytic Degradation of this compound
1. Materials:
- This compound dye
- Photocatalyst (e.g., TiO₂ P25, ZnO nanoparticles)
- Deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
- Photoreactor equipped with a light source (e.g., UV lamp, Xenon lamp)
- Magnetic stirrer
- Spectrophotometer
- Centrifuge or filtration system
2. Procedure:
- Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
- Reaction Setup: In a beaker or the reaction vessel of the photoreactor, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 10-50 mg/L).
- Catalyst Addition: Add the desired amount of photocatalyst (e.g., 0.1 - 1.0 g/L) to the dye solution.
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the photocatalyst and reach an adsorption-desorption equilibrium.
- pH Adjustment: Adjust the pH of the suspension to the desired level using dilute HCl or NaOH.
- Initiate Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Continue stirring throughout the experiment to ensure a homogeneous suspension.
- Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
- Sample Preparation for Analysis: Immediately centrifuge or filter the collected sample to remove the photocatalyst particles.
- Spectrophotometric Analysis: Measure the absorbance of the supernatant/filtrate at the maximum absorbance wavelength (λmax) of this compound using a spectrophotometer. The λmax for yellow dyes is typically in the visible range.
- Calculate Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.
Protocol 2: Investigating the Effect of pH
-
Follow steps 1-4 of Protocol 1.
-
Prepare a series of reaction vessels with the same initial dye concentration and catalyst loading.
-
Adjust the pH of each vessel to a different value (e.g., 3, 5, 7, 9, 11) using HCl or NaOH.
-
Proceed with steps 6-10 of Protocol 1 for each pH value.
-
Compare the degradation efficiencies at different pH levels to determine the optimal pH.
Protocol 3: Investigating the Effect of Catalyst Loading
-
Follow steps 1-3 of Protocol 1, but in step 3, add varying amounts of the photocatalyst to different reaction vessels (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 g/L).
-
Maintain a constant initial dye concentration and pH for all vessels.
-
Proceed with steps 4-10 of Protocol 1 for each catalyst loading.
-
Compare the degradation efficiencies to find the optimal catalyst concentration.
Data Presentation
The quantitative data from the photocatalytic degradation experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of pH on the Degradation Efficiency of this compound (Representative Data)
| pH | Degradation Efficiency (%) after 120 min |
| 3 | 85 |
| 5 | 72 |
| 7 | 60 |
| 9 | 45 |
| 11 | 30 |
Table 2: Effect of Catalyst Loading on the Degradation Efficiency of this compound (Representative Data)
| Catalyst Loading (g/L) | Degradation Efficiency (%) after 120 min |
| 0.1 | 40 |
| 0.25 | 65 |
| 0.5 | 88 |
| 0.75 | 86 |
| 1.0 | 82 |
Table 3: Effect of Initial Dye Concentration on the Degradation Efficiency of this compound (Representative Data)
| Initial Dye Concentration (mg/L) | Degradation Efficiency (%) after 120 min |
| 10 | 95 |
| 20 | 85 |
| 30 | 70 |
| 50 | 55 |
Mandatory Visualizations
Signaling Pathway: General Mechanism of Photocatalysis
Caption: General mechanism of photocatalytic degradation of organic pollutants.
Experimental Workflow
Caption: Standard workflow for a photocatalytic degradation experiment.
References
Application Notes and Protocols for Protein Staining in Polyacrylamide Gels: An Investigational Study of Acid Yellow 110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in proteomics and molecular biology. The choice of stain is critical and impacts sensitivity, quantitative accuracy, and compatibility with downstream applications like mass spectrometry. While Coomassie Brilliant Blue and silver staining are well-established colorimetric methods, and various fluorescent dyes offer high sensitivity, the exploration of novel staining reagents continues.[1]
This document provides an overview of standard protein staining methodologies and introduces an investigational protocol for Acid Yellow 110 , a dye not yet established for this application. Information on this compound is limited to its use in the textile industry, where it demonstrates a strong affinity for protein fibers such as wool and silk. The protocol presented here is hypothetical and based on the general principles of acid dye-protein interactions.
Principle of Acid Dye Staining
Acid dyes, in an acidic environment, bind to proteins primarily through electrostatic interactions.[2] The acidic conditions of the staining solution protonate the amine groups of basic amino acid residues (lysine, arginine, and histidine) on the protein, giving them a positive charge. The anionic sulfonic acid groups on the acid dye molecule then form ionic bonds with these positively charged sites on the protein.[2] The acidic solution also serves to fix the proteins within the gel matrix, preventing their diffusion.[3] Van der Waals forces and hydrophobic interactions can also contribute to the binding.[2][4]
Comparative Analysis of Protein Staining Methods
The selection of a staining method depends on the specific requirements of the experiment, such as the desired sensitivity, the need for quantification, and compatibility with downstream analysis. The following table summarizes the key characteristics of established staining techniques to provide context for the investigational use of this compound.
| Feature | Coomassie Brilliant Blue (R-250) | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) | This compound (Hypothetical) |
| Detection Limit | ~8–25 ng[5] | ~0.25–0.5 ng[6] | ~0.25–0.5 ng[6] | To be determined |
| Linear Dynamic Range | Moderate | Narrow | Broad[6] | To be determined |
| Protocol Time | ~1–4 hours[7] | ~1.5 hours to overnight | ~1-4 hours[8] | ~1-3 hours (projected) |
| Mass Spectrometry Compatibility | Yes[5] | Yes (with specific protocols)[5] | Yes[6] | To be determined |
| Reversibility | Yes | Generally No | Yes | To be determined |
| Cost | Low | High | Moderate | Low (projected) |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.
Investigational Protocol: this compound Staining
Disclaimer: This is a hypothetical protocol based on the principles of acid dye staining. Optimization will be required.
Materials:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution (Hypothetical): 0.1% (w/v) this compound in 10% (v/v) Acetic Acid.
-
Destaining Solution: 10% (v/v) Ethanol (B145695), 7.5% (v/v) Acetic Acid in deionized water.[7]
-
Deionized water
-
Orbital shaker
-
Clean staining trays
Procedure:
-
Fixation: After electrophoresis, immerse the polyacrylamide gel in an adequate volume of Fixing Solution to ensure it is fully submerged. Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step fixes the proteins in the gel.[9]
-
Staining: Decant the Fixing Solution. Add enough Staining Solution to cover the gel. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Destaining: Remove the Staining Solution. Briefly rinse the gel with deionized water. Add Destaining Solution and agitate for 30 minutes. Replace the Destaining Solution with a fresh aliquot and continue to destain until protein bands are clearly visible against a low-background. This may require several changes of the destaining solution over 1-3 hours.[9]
-
Storage: Once the desired background is achieved, the gel can be stored in deionized water.
Standard Protocol: Coomassie Brilliant Blue R-250 Staining
Materials:
-
Fixing/Destain Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.[10]
-
Coomassie Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% Methanol and 10% Acetic Acid.[7]
-
Deionized water
-
Orbital shaker
-
Clean staining trays
Procedure:
-
Fixation: Immerse the gel in Fixing/Destain Solution for at least 30 minutes with gentle agitation.[11]
-
Staining: Decant the fixing solution and add the Coomassie Staining Solution. Incubate for at least 3 hours with gentle agitation.[10] Some rapid protocols suggest heating in a microwave for 1 minute followed by 15 minutes of shaking.[7]
-
Destaining: Remove the staining solution and add fresh Fixing/Destain Solution. Agitate the gel and change the destain solution every 30-60 minutes until the protein bands are well-defined against a clear background.[9] Adding a kimwipe to the corner of the tray can help absorb excess stain.[12]
-
Storage: Store the destained gel in 5% acetic acid or deionized water.[11]
Standard Protocol: Silver Staining (Mass Spectrometry Compatible)
Materials:
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Sensitizing Solution: 0.02% (w/v) Sodium Thiosulfate.
-
Silver Solution: 0.1% (w/v) Silver Nitrate (chilled to 4°C).
-
Developing Solution: 2% (w/v) Sodium Carbonate, 0.04% (v/v) Formaldehyde.
-
Stopping Solution: 5% (v/v) Acetic Acid.
-
High-purity deionized water
Procedure:
-
Fixation: Fix the gel in Fixing Solution for at least 30 minutes.
-
Washing: Wash the gel with 20% ethanol twice for 10 minutes each, followed by two 10-minute washes in deionized water.[13]
-
Sensitization: Incubate the gel in Sensitizing Solution for exactly 1 minute.
-
Rinsing: Quickly wash the gel twice with deionized water for 1 minute each.[13]
-
Staining: Immerse the gel in chilled Silver Solution for 20 minutes at 4°C with gentle agitation.
-
Development: Briefly rinse the gel with deionized water, then add the Developing Solution. Watch carefully as protein bands will appear within a few minutes. Agitate until the desired intensity is reached.
-
Stopping: Stop the development by adding the Stopping Solution and incubating for 10 minutes.
-
Final Wash & Storage: Wash the gel thoroughly with deionized water and store it in water.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. textilelearner.net [textilelearner.net]
- 3. Protein Gel Staining Methods | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Gel and Membrane Stains | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 7. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protein Detection in Gels Using Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. OUH - Protocols [ous-research.no]
- 13. Silver staining of proteins in polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acid Yellow 110 in Textile Dyeing Research
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. mdpi.com [mdpi.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. shijichenxing.com [shijichenxing.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Acid Yellow 110 as a Tracer Dye in Fluid Dynamics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Acid Yellow 110
A summary of the known properties of this compound (CAS No. 12220-74-5) is presented below. It is important to distinguish it from Pigment Yellow 110, which is a different chemical compound with a distinct CAS number and properties.
| Property | Value | Source |
| CAS Number | 12220-74-5 | [1][2][3][4][5][6][7] |
| Chemical Class | Azo Dye | [1][6][7] |
| Appearance | Yellow Powder | [3][5][7] |
| Solubility | Soluble in water | [3][7] |
| Primary Applications | Textile, Leather, Paper Dyeing | [7][8] |
| Molecular Formula | C16H10N2Na2O7S2 | [3] |
Considerations for Use as a Fluorescent Tracer
While this compound's color suggests it absorbs light in the visible spectrum, its efficacy as a fluorescent tracer is not well-documented. Many azo dyes are known to be fluorescence quenchers.[9][10][11] Therefore, before employing this compound in studies relying on fluorescence detection, the following photophysical properties must be experimentally determined.
| Photophysical Property | Description | Importance for Tracer Studies |
| Excitation Wavelength (λex) | The wavelength of light the dye absorbs to enter an excited state. | Essential for selecting the appropriate light source for excitation. |
| Emission Wavelength (λem) | The wavelength of light the dye emits upon returning to the ground state. | Crucial for selecting the correct detector and filters to measure the fluorescence signal. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A higher quantum yield indicates a brighter fluorescent signal, which is desirable for detection at low concentrations. |
| Photostability | The dye's resistance to degradation upon exposure to light. | High photostability is necessary for experiments of long duration or those involving intense light sources to ensure a stable signal. |
| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light at a given wavelength. | A high molar absorptivity allows for detection at lower concentrations. |
Experimental Protocols
The following are generalized protocols for using a water-soluble dye as a tracer in fluid dynamics studies. These should be adapted based on the specific experimental setup and the determined properties of this compound.
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 g/L): Accurately weigh 100 mg of this compound powder and dissolve it in 100 mL of deionized water. Stir until fully dissolved. Store in a dark, cool place, preferably in an amber glass bottle to protect from light.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range of the working solutions will depend on the sensitivity of the detection method (spectrophotometry or fluorometry) and the expected dilution in the experimental system.
Spectrophotometric Analysis
If fluorescence is found to be negligible, the concentration of this compound can be determined using a spectrophotometer.
-
Determine Maximum Absorbance (λmax): Scan a dilute solution of this compound across the visible spectrum (e.g., 350-700 nm) to identify the wavelength of maximum absorbance.
-
Generate Calibration Curve: Measure the absorbance of each working solution at the determined λmax. Plot absorbance versus concentration. The resulting linear relationship, governed by the Beer-Lambert Law, will be used to determine the concentration of unknown samples.
Fluorometric Analysis (if applicable)
If this compound is found to be fluorescent, a spectrofluorometer should be used for higher sensitivity.
-
Determine Excitation and Emission Spectra: Measure the excitation and emission spectra of a dilute solution to identify the optimal excitation and emission wavelengths.
-
Generate Calibration Curve: Measure the fluorescence intensity of each working solution at the optimal excitation and emission wavelengths. Plot fluorescence intensity versus concentration to create a calibration curve.
Tracer Injection Techniques
The choice of injection method depends on the specific goals of the fluid dynamics study.
-
Slug/Pulse Injection: A known volume and concentration of the dye is introduced into the system at a single point in time. This method is useful for determining flow velocity and dispersion characteristics.
-
Constant Rate Injection: The dye is continuously introduced into the system at a known and constant rate. This technique is often used to measure discharge or flow rate.
Sampling and Data Analysis
-
Background Measurement: Before injecting the dye, collect a sample of the fluid to measure its background absorbance or fluorescence at the analytical wavelengths. This background value should be subtracted from all subsequent measurements.
-
Sampling: Collect samples at downstream locations at regular time intervals. Store samples in amber vials and keep them cool and dark until analysis to prevent photodegradation.
-
Data Analysis:
-
Convert absorbance or fluorescence readings to concentration using the calibration curve.
-
Plot concentration versus time for each sampling location to generate a tracer breakthrough curve.
-
From the breakthrough curve, key hydraulic parameters such as mean travel time, longitudinal dispersion, and peak concentration can be calculated.
-
Visualizations
Safety Precautions
As with any chemical, appropriate safety measures should be taken when handling this compound.
-
Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound holds potential as a tracer dye for fluid dynamics studies, particularly for qualitative visualization due to its color and water solubility. However, for quantitative studies, especially those employing sensitive fluorescence detection, a thorough characterization of its photophysical properties is a mandatory first step. The protocols and considerations outlined in this document provide a framework for researchers to evaluate and utilize this compound in their specific fluid dynamics applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 12220-74-5 [chemicalbook.com]
- 5. sdinternational.com [sdinternational.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. specialchem.com [specialchem.com]
- 9. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8084588B2 - Fluorescence quenching azo dyes, their methods of preparation and use - Google Patents [patents.google.com]
- 11. US20120064633A1 - Fluorescence quenching azo dyes, their methods of preparation and use - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Acid Yellow 110
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Yellow 110, also known as C.I. This compound with CAS number 12220-74-5, is a water-soluble anionic azo dye.[1] It is utilized in the textile industry for dyeing materials such as wool and silk and may also find applications in other industries where a vibrant yellow color is desired.[1][2] Due to its potential presence in various consumer products and environmental samples, a reliable analytical method for its identification and quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used technique for the analysis of synthetic dyes due to its sensitivity and resolving power.[3][4]
Experimental Protocol
This protocol outlines the steps for the preparation of standards and samples, along with the instrumental parameters for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in deionized water or a suitable solvent mixture (e.g., water:methanol 50:50 v/v) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For liquid samples (e.g., beverages): The sample may only require filtration through a 0.45 µm syringe filter before injection.[3]
-
For solid samples (e.g., textiles, food products):
-
Accurately weigh a homogenized portion of the sample.
-
Extract the dye using a suitable solvent. A mixture of methanol or ethanol (B145695) and an aqueous buffer (e.g., ammonium acetate) is often effective for extracting acid dyes.[8] Sonication or microwave-assisted extraction can enhance recovery.[3]
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
4. HPLC Instrumentation and Conditions
The following are proposed starting conditions. Optimization may be required.
| Parameter | Proposed Value |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Aqueous buffer (e.g., 20-50 mM ammonium acetate with pH adjusted to ~6.5 with formic acid). |
| Mobile Phase B | Acetonitrile or Methanol. |
| Gradient Elution | A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a re-equilibration step. For example: 0-15 min, 5-45% B; 15-20 min, 45% B; 20-21 min, 45-5% B; 21-30 min, 5% B. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
| Column Temperature | 25-30 °C. |
| Detection | UV-Vis or DAD detector. The maximum absorbance wavelength (λmax) for yellow dyes is typically in the range of 400-450 nm. A starting wavelength of 428 nm is recommended.[7] |
Data Presentation
As no specific quantitative data for this compound was found, the following table presents typical performance characteristics observed for the HPLC analysis of similar water-soluble azo dyes. These values should be determined during method validation for this compound.
| Parameter | Typical Range for Similar Azo Dyes |
| Retention Time (RT) | 5 - 20 minutes (highly dependent on exact conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL |
| Recovery | 85% - 110% |
| Precision (%RSD) | < 5% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Cas 12220-74-5,this compound | lookchem [lookchem.com]
- 3. eprints.ums.edu.my [eprints.ums.edu.my]
- 4. eprints.ums.edu.my [eprints.ums.edu.my]
- 5. [Simultaneous determination of five yellow dyes in foods by high performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]
- 7. mdpi.com [mdpi.com]
- 8. medcrop.or.kr [medcrop.or.kr]
Application Notes and Protocols for the Spectrophotometric Determination of Acid Yellow 110 Concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative determination of Acid Yellow 110 concentration in aqueous solutions using UV-Visible spectrophotometry. The protocols outlined below are designed to be followed by researchers, scientists, and professionals in drug development and related fields.
Principle
The concentration of this compound, an azo dye, can be determined by measuring its absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The wavelength of maximum absorbance (λmax) for this compound will be experimentally determined to ensure the highest sensitivity and accuracy of the analysis. A calibration curve will be generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated by measuring its absorbance and interpolating from the calibration curve.
Reagents and Materials
-
Deionized or distilled water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Beakers
-
Cuvettes (quartz or glass, 1 cm path length)
-
Analytical balance
-
UV-Visible Spectrophotometer
Instrument and Parameters
-
Instrument: A calibrated UV-Visible spectrophotometer capable of scanning in the range of at least 300-800 nm is required.[7]
-
Wavelength Range for Scan: 350 nm to 600 nm (for determining λmax)
-
Measurement Wavelength: To be determined experimentally (λmax).
-
Blank: Deionized or distilled water.
Experimental Protocols
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water to the flask and swirl to dissolve the powder completely. This compound is soluble in water.[1]
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Determination of Wavelength of Maximum Absorbance (λmax)
-
From the 100 µg/mL stock solution, prepare a working standard of approximately 10 µg/mL by diluting 5 mL of the stock solution to 50 mL with deionized water in a volumetric flask.
-
Fill a cuvette with deionized water to be used as a blank.
-
Fill a separate cuvette with the 10 µg/mL working standard solution.
-
Set the spectrophotometer to scan a wavelength range from 350 nm to 600 nm.
-
Zero the spectrophotometer with the blank cuvette.
-
Measure the absorbance spectrum of the 10 µg/mL working standard.
-
Identify the wavelength at which the maximum absorbance occurs. This wavelength is the λmax for this compound. For other yellow azo dyes, this is typically in the 400-500 nm range.
Preparation of Calibration Standards
-
From the 100 µg/mL stock solution, prepare a series of calibration standards by serial dilution. A suggested concentration range is 1, 2, 5, 10, and 15 µg/mL.
-
To prepare these standards, pipette the required volume of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with deionized water as detailed in the table below.
| Target Concentration (µg/mL) | Volume of Stock Solution (100 µg/mL) to be diluted to 10 mL |
| 1 | 0.1 mL |
| 2 | 0.2 mL |
| 5 | 0.5 mL |
| 10 | 1.0 mL |
| 15 | 1.5 mL |
Generation of the Calibration Curve
-
Set the spectrophotometer to measure absorbance at the predetermined λmax.
-
Use deionized water as the blank to zero the instrument.
-
Measure the absorbance of each of the prepared calibration standards (1, 2, 5, 10, and 15 µg/mL).
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis of the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good linear fit.
Analysis of an Unknown Sample
-
If the sample is solid, dissolve a known weight in a known volume of deionized water. If it is a liquid, it may need to be diluted to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the unknown sample solution at the λmax.
-
Using the equation of the calibration curve (y = mx + c), calculate the concentration of this compound in the sample, where 'y' is the measured absorbance, 'm' is the slope, and 'x' is the concentration.
-
Concentration (x) = (Absorbance (y) - y-intercept (c)) / slope (m)
-
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Data Presentation
The quantitative data generated from this protocol should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Calibration Curve Data for this compound
| Standard Concentration (µg/mL) | Absorbance at λmax (AU) |
| 1 | [Absorbance Value] |
| 2 | [Absorbance Value] |
| 5 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| 15 | [Absorbance Value] |
| Linear Regression Equation: | y = [slope]x + [y-intercept] |
| Coefficient of Determination (R²): | [R² Value] |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | [Calculated R²] |
| Range (µg/mL) | 1 - 15 | 1 - 15 |
| Precision (%RSD) | ≤ 2% | [Calculated %RSD] |
| Accuracy (% Recovery) | 98 - 102% | [Calculated % Recovery] |
| Limit of Detection (LOD) (µg/mL) | - | [Calculated LOD] |
| Limit of Quantification (LOQ) (µg/mL) | - | [Calculated LOQ] |
Visualization
The following diagram illustrates the experimental workflow for the spectrophotometric determination of this compound concentration.
Caption: Experimental workflow for spectrophotometric analysis.
References
Preparation of standard solutions of Acid Yellow 110 for analytical purposes
Application Notes and Protocols
Topic: Preparation of Standard Solutions of Acid Yellow 110 for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, identified by CAS No. 12220-74-5, is an azo dye used extensively in the textile, leather, and paper industries to impart a vibrant yellow color.[1][2] Its chemical formula is C₁₆H₁₀N₂Na₂O₇S₂, with a molecular weight of 534.4 g/mol .[1][3] Given its industrial prevalence, the quantitative analysis of this compound in various matrices is crucial for quality control, environmental monitoring, and regulatory compliance. The accuracy of such analyses depends directly on the precise preparation of standard solutions.
This document provides a detailed methodology for the preparation of a primary stock solution and a series of working standard solutions of this compound. These standards are suitable for a range of analytical techniques, including spectrophotometry and high-performance liquid chromatography (HPLC).
Materials and Equipment
-
Chemicals:
-
Glassware and Labware:
-
100 mL and 1000 mL Class A volumetric flasks with stoppers
-
10 mL, 25 mL, and 50 mL Class A volumetric pipettes
-
50 mL and 150 mL glass beakers
-
Weighing boat or paper
-
Spatula
-
Glass funnel
-
Pasteur pipette
-
Wash bottle with deionized water
-
Amber glass storage bottles
-
-
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Ultrasonic bath
-
Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L Primary Stock Solution
A high-concentration primary stock solution is prepared by accurately weighing the solid analytical standard and dissolving it in a precise volume of solvent.
-
Calculation: To prepare 100 mL of a 1000 mg/L (1 mg/mL) solution, 100 mg of this compound is required.
-
Mass (mg) = Concentration (mg/L) x Volume (L)
-
Mass = 1000 mg/L x 0.100 L = 100 mg
-
-
Weighing: Place a weighing boat on the analytical balance and tare. Carefully weigh out approximately 100 mg of this compound analytical standard. Record the exact mass to four decimal places (e.g., 0.1000 g).
-
Dissolution: Quantitatively transfer the weighed powder into a 150 mL beaker using a funnel. Rinse the weighing boat and funnel with small volumes of deionized water to ensure all the powder is transferred into the beaker. Add approximately 70 mL of deionized water to the beaker.[1]
-
Sonication: Place the beaker in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution of the dye.
-
Dilution: Carefully transfer the dissolved dye solution into a 100 mL Class A volumetric flask. Rinse the beaker multiple times with small aliquots of deionized water, transferring the rinsings into the volumetric flask to ensure no analyte is lost.
-
Final Volume Adjustment: Add deionized water to the flask until the bottom of the meniscus touches the calibration mark. Use a Pasteur pipette for the final drops to avoid overshooting the mark.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the solution to a clean, labeled amber glass bottle. Store in a cool, dry, and dark place.[1][5] The solution should be stable for several months, but its concentration should be verified periodically.
Protocol 2: Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution. The following protocol describes the preparation of a five-point calibration curve (1, 5, 10, 25, 50 mg/L).
-
Calculation: Use the dilution equation, M₁V₁ = M₂V₂, to calculate the volume of stock solution needed for each working standard. All working standards will be prepared in 100 mL volumetric flasks.
-
V₁ = (M₂ x V₂) / M₁
-
Where:
-
V₁ = Volume of stock solution required
-
M₁ = Concentration of stock solution (1000 mg/L)
-
V₂ = Final volume of working standard (100 mL)
-
M₂ = Desired concentration of working standard
-
-
-
Dilution Steps:
-
For 50 mg/L Standard: Pipette 5.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.
-
For 25 mg/L Standard: Pipette 2.50 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask. (Note: For better accuracy, one might prepare an intermediate stock of 100 mg/L and dilute from there).
-
For 10 mg/L Standard: Pipette 1.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.
-
For 5 mg/L Standard: Pipette 0.50 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.
-
For 1 mg/L Standard: Pipette 0.10 mL (100 µL) of the 1000 mg/L stock solution into a 100 mL volumetric flask.
-
-
Final Volume: Dilute each flask to the 100 mL calibration mark with deionized water.
-
Homogenization: Stopper each flask and invert 15-20 times to ensure thorough mixing.
-
Usage: These working standards should be prepared fresh daily for optimal accuracy.
Data Presentation
The quantitative data for the preparation of the standard solutions are summarized in the table below.
| Standard ID | Concentration (mg/L) | Vol. of Stock Solution (mL) | Stock Conc. (mg/L) | Final Volume (mL) |
| Primary Stock | 1000 | N/A (weighed solid) | N/A | 100 |
| Working Std 1 | 50 | 5.00 | 1000 | 100 |
| Working Std 2 | 25 | 2.50 | 1000 | 100 |
| Working Std 3 | 10 | 1.00 | 1000 | 100 |
| Working Std 4 | 5 | 0.50 | 1000 | 100 |
| Working Std 5 | 1 | 0.10 | 1000 | 100 |
Visualized Workflows
Caption: Workflow for preparing this compound standard solutions.
Caption: Logical diagram of serial dilutions from a primary stock solution.
Safety Precautions
-
This compound is a yellow powder and should be handled with care to avoid generating dust.[1]
-
While not classified as a hazardous substance, it may cause skin and eye irritation.[1]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid dye and its solutions.
-
All weighing and solution preparation should be conducted in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
Application Notes and Protocols for Acid Yellow 110 in Wastewater Treatment Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of C.I. Acid Yellow 110 (AY-110), an azo dye, as a model pollutant in the development of new wastewater treatment technologies. The focus is on two primary methods: Advanced Oxidation Processes (AOPs) and Adsorption.
Introduction
This compound is a synthetic azo dye used in various industries, including textiles and leather.[1] Like many azo dyes, its release into wastewater is a significant environmental concern due to its color, persistence, and the potential toxicity of its degradation byproducts.[2][3][4] Therefore, it serves as a relevant target compound for testing the efficacy of novel water treatment technologies. The primary goal of these technologies is to decolorize the water and, ideally, mineralize the dye into non-toxic inorganic compounds like CO₂, H₂O, and mineral acids.[3]
Application Notes: Treatment Technologies
Advanced Oxidation Processes (AOPs)
AOPs are highly effective for degrading refractory organic pollutants like azo dyes.[5] These methods rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which non-selectively oxidize the dye molecules.[5][6] Ozonation (O₃) and UV-assisted ozonation (O₃/UV) are two such powerful AOPs that have been successfully applied to the degradation of acid yellow dyes.[1]
Quantitative Data for AOP Treatment of Acid Yellow 11
The following table summarizes the performance of ozonation for the decolorization of Acid Yellow 11 (AY-11), a toxicant azo dye.[1]
| Parameter | Condition | Result | Reference |
| Initial Dye Concentration | 100 mg/L | >99% Decolorization | [1] |
| pH | 9.0 | >99% Decolorization | [1] |
| Treatment Time | 20 minutes | >99% Decolorization | [1] |
| Kinetic Model | Pseudo-second order | Best fit for decolorization | [1] |
Note: This data is specifically for Acid Yellow 11, which serves as a close analog for this compound.
Adsorption
Adsorption is a widely used, cost-effective, and efficient method for removing dyes from wastewater.[7] The process involves the binding of dye molecules (adsorbate) to the surface of a solid material (adsorbent).[7] The effectiveness of adsorption depends on several factors, including the nature of the adsorbent, pH, temperature, and initial dye concentration.[7] While specific studies on this compound are limited, data from similar acid yellow dyes provide valuable insights into expected performance.
Quantitative Data for Adsorption of Analogous Acid Yellow Dyes
The following table presents data from studies on various acid yellow dyes using different adsorbents. This information is useful for comparative purposes when developing or screening new adsorbent materials.
| Dye Name | Adsorbent | Adsorption Model | Max. Adsorption Capacity (q_max) | Optimal pH | Reference |
| Acid Yellow 36 | Sawdust Carbon | Langmuir | 183.8 mg/g | 3.0 | [8] |
| Acid Yellow 36 | Rice Husk Carbon | Langmuir | 86.9 mg/g | 3.0 | [8] |
| Acid Yellow 23 | Organobentonite/Alginate | Langmuir | 40.79 mg/g (organoclay powder) | 4.0 - 8.0 | [9] |
| Acidic Yellow (Code 19) | Moringa Peregrina Seeds | Freundlich | 22.85 mg/g (K_F) | 8.0 | [10] |
| Acid Yellow RR | Activated Carbon (Sample C1) | Langmuir | Not specified, but high potential | Acidic | [11] |
| Acid Yellow 2GL | Brinjal Waste (Bioadsorbent) | Langmuir | Not specified, but best fit | 7.5 | [12] |
Experimental Protocols
Protocol 1: Analytical Method for Determining AY-110 Concentration
This protocol describes the use of UV-Vis spectrophotometry to determine the concentration of this compound in aqueous solutions, a fundamental step for all treatment experiments.
1. Materials and Equipment:
-
Double-beam UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound powder
-
Deionized (DI) water
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Determine Maximum Wavelength (λ_max):
-
Prepare a ~10 mg/L solution of AY-110 in DI water.
-
Scan the solution over a wavelength range (e.g., 300-800 nm) using a spectrophotometer with DI water as the blank.[13]
-
Identify the wavelength with the highest absorbance; this is the λ_max. For similar yellow azo dyes, this is often around 482 nm.[14]
-
-
Prepare Stock Solution:
-
Accurately weigh a precise amount of AY-110 powder (e.g., 100 mg).
-
Dissolve it in a known volume of DI water (e.g., 1000 mL) to create a stock solution (e.g., 100 mg/L). Store in a dark, cool place.
-
-
Prepare Standard Solutions & Calibration Curve:
-
Prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution.[15]
-
Set the spectrophotometer to the predetermined λ_max.
-
Measure the absorbance of each standard solution, using DI water to zero the instrument (as a blank).
-
Plot a graph of Absorbance vs. Concentration (mg/L).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Measure Unknown Samples:
-
Measure the absorbance of your treated wastewater samples at λ_max.
-
Use the calibration curve equation to calculate the unknown concentration of AY-110. The decolorization efficiency can be calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Protocol 2: Batch Adsorption Experiment
This protocol outlines a general procedure for evaluating the performance of a novel adsorbent for AY-110 removal.
1. Materials and Equipment:
-
Orbital shaker or magnetic stirrers
-
Conical flasks (e.g., 250 mL)
-
pH meter
-
Adsorbent material
-
AY-110 stock solution
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
2. Procedure:
-
Preparation:
-
Prepare an AY-110 working solution of a desired concentration (e.g., 50 mg/L) from the stock solution.
-
-
Batch Adsorption Test:
-
Add a fixed volume of the AY-110 solution (e.g., 100 mL) to a series of conical flasks.
-
Add a precise mass of the adsorbent (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature.
-
-
Parameter Optimization (perform separate experimental sets for each):
-
Contact Time (Kinetics): Take samples at regular intervals (e.g., 5, 10, 20, 30, 60, 90, 120 min).[10] Filter the sample immediately to separate the adsorbent. Analyze the filtrate for the remaining AY-110 concentration.
-
pH Effect: Adjust the initial pH of the AY-110 solutions in different flasks across a range (e.g., pH 3 to 11) using HCl or NaOH before adding the adsorbent.[10] Agitate for the predetermined equilibrium time, then analyze.
-
Adsorbent Dose: Vary the mass of the adsorbent added to each flask (e.g., 0.05, 0.1, 0.2, 0.5 g) while keeping other parameters constant.[10]
-
Initial Concentration (Isotherms): Prepare AY-110 solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).[10] Add a fixed adsorbent dose and agitate until equilibrium.
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed at equilibrium, qₑ (mg/g), using the formula: qₑ = [(C₀ - Cₑ) × V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Fit the kinetic data to pseudo-first-order and pseudo-second-order models.
-
Fit the isotherm data to Langmuir and Freundlich models to determine the adsorption capacity and mechanism.
-
Protocol 3: Photocatalytic Degradation Experiment (AOP)
This protocol is based on methods used for degrading acid dyes using a UV light source and a photocatalyst (e.g., TiO₂, ZnO, or a novel material).[16][17]
1. Materials and Equipment:
-
Photoreactor with a UV lamp (e.g., Mercury lamp) and cooling system.
-
Stirring plate.
-
Beakers or reaction vessel (e.g., Pyrex glass).
-
Photocatalyst powder.
-
AY-110 stock solution.
-
Optional: Hydrogen Peroxide (H₂O₂) or Ozone (O₃) generator.
2. Procedure:
-
System Setup:
-
Place a specific volume of AY-110 solution of known concentration (e.g., 150 mL of 20 mg/L) into the reaction vessel.[16]
-
-
Adsorption-Desorption Equilibrium:
-
Add the desired amount of photocatalyst (e.g., 0.5 g/L) to the solution.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. This ensures that the decolorization measured is due to photocatalysis and not just adsorption.
-
-
Photocatalytic Reaction:
-
Turn on the UV lamp to initiate the reaction. Keep the solution well-mixed with a magnetic stirrer.
-
Take aliquots of the solution at set time intervals (e.g., 10, 20, 30, 60, 90, 120 min).
-
Immediately centrifuge or filter the samples to remove the photocatalyst particles.
-
-
Analysis:
-
Analyze the supernatant/filtrate using a UV-Vis spectrophotometer to determine the residual AY-110 concentration.
-
Calculate the degradation efficiency at each time point.
-
-
Parameter Optimization:
-
Investigate the effect of catalyst loading, initial dye concentration, and pH by running separate experiments, similar to the adsorption protocol.
-
If using H₂O₂ or O₃, investigate the effect of the oxidant dosage.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the logical flow of experiments and the underlying mechanisms in wastewater treatment studies.
Caption: General workflow for testing new wastewater treatment technologies.
Caption: Simplified mechanism of dye degradation by Advanced Oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. neptjournal.com [neptjournal.com]
- 7. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eprints.ums.edu.my [eprints.ums.edu.my]
- 14. mocedes.org [mocedes.org]
- 15. Determining Concentration of Regulated Food Dye – Forensic Chemistry Laboratory Manual [openbooks.library.unt.edu]
- 16. electrochemsci.org [electrochemsci.org]
- 17. researchgate.net [researchgate.net]
In Vitro Toxicological Assessment of Acid Yellow 110: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 110 is a synthetic azo dye used in various industrial applications, including textiles, paper, and leather.[1][2] Due to potential human exposure, a thorough in vitro toxicological assessment is crucial to characterize its safety profile. This document provides detailed protocols for evaluating the cytotoxicity, genotoxicity, and oxidative stress potential of this compound, along with illustrative data and workflow visualizations. The methodologies described herein are standard in vitro assays widely used in toxicological screening.[3][4]
Data Presentation: Quantitative Toxicological Summary
The following tables summarize hypothetical quantitative data from in vitro toxicological assays performed on human hepatoma (HepG2) and human keratinocyte (HaCaT) cell lines exposed to this compound.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Exposure Time (hours) | IC50 (µg/mL) |
| HepG2 | 24 | 150.8 ± 12.5 |
| 48 | 98.2 ± 8.7 | |
| HaCaT | 24 | 185.4 ± 15.1 |
| 48 | 125.6 ± 10.9 |
Table 2: Genotoxicity of this compound
| Assay | Cell Line | Concentration (µg/mL) | % Tail DNA (Comet Assay) | Micronuclei Frequency (%) |
| Comet Assay | HepG2 | 0 (Control) | 4.2 ± 1.1 | N/A |
| 50 | 15.7 ± 3.2 | N/A | ||
| 100 | 28.9 ± 4.5 | N/A | ||
| Micronucleus Test | HaCaT | 0 (Control) | N/A | 1.5 ± 0.4 |
| 50 | N/A | 4.8 ± 0.9 | ||
| 100 | N/A | 8.2 ± 1.3 |
Table 3: Oxidative Stress Markers
| Parameter | Cell Line | Concentration (µg/mL) | Fold Change vs. Control |
| Intracellular ROS | HepG2 | 0 (Control) | 1.0 |
| 50 | 2.8 ± 0.3 | ||
| 100 | 4.5 ± 0.6 | ||
| GSH Levels | HepG2 | 0 (Control) | 1.0 |
| 50 | 0.7 ± 0.08 | ||
| 100 | 0.4 ± 0.05 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5]
Materials:
-
HepG2 or HaCaT cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium only).
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Comet Assay for DNA Damage (Alkaline Version)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated cells
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Lysis buffer (pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells treated with this compound for the desired time.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMA at 37°C.
-
Pipette the mixture onto a pre-coated slide with NMA and cover with a coverslip.
-
Solidify the agarose on ice for 10 minutes.
-
Immerse the slides in cold lysis buffer for at least 1 hour.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20 minutes to allow DNA to unwind.
-
Perform electrophoresis at 25V and 300mA for 20-30 minutes.
-
Gently remove the slides, wash with neutralization buffer, and stain with a DNA-binding dye.
-
Analyze the slides using a fluorescence microscope and appropriate software to quantify the percentage of DNA in the tail.
Protocol 3: In Vitro Micronucleus Test
The micronucleus test is used to assess chromosomal damage, which can result in the formation of small, extranuclear bodies called micronuclei.[4]
Materials:
-
Treated cells
-
Cytochalasin B (for cytokinesis block)
-
Fixative solution (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Culture cells and expose them to various concentrations of this compound.
-
Add Cytochalasin B to the culture medium to block cytokinesis, leading to the accumulation of binucleated cells.
-
Incubate for a period equivalent to one to one and a half cell cycles.
-
Harvest the cells and perform a hypotonic treatment.
-
Fix the cells using a suitable fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Treated cells
-
DCFH-DA stock solution
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes in the dark at 37°C.
-
Wash the cells again with PBS to remove the excess dye.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Express the results as a fold change in fluorescence intensity compared to the control.
Protocol 5: Glutathione (B108866) (GSH) Assay
This assay measures the level of reduced glutathione (GSH), a key intracellular antioxidant. A common method involves the use of Ellman's reagent (DTNB), which reacts with GSH to produce a colored product.
Materials:
-
Treated cells
-
Lysis buffer
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
GSH reductase
-
NADPH
-
96-well plates
-
Microplate reader
Procedure:
-
Treat cells with this compound, then harvest and lyse them.
-
Centrifuge the lysate to remove cellular debris.
-
Add the supernatant to a 96-well plate.
-
Prepare a reaction mixture containing DTNB, GSH reductase, and NADPH.
-
Add the reaction mixture to the wells containing the cell lysate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Quantify GSH levels using a standard curve generated with known concentrations of GSH.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Acid Yellow 110 in Paper and Leather Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Acid Yellow 110 in paper and leather dyeing studies. The information is intended to guide researchers in developing and executing experiments for evaluating the efficacy and characteristics of this dye in these specific applications.
Properties of this compound
This compound, also known as C.I. This compound, is an anionic azo dye characterized by its vibrant yellow hue and good solubility in water. It is commonly used in the textile, paper, and leather industries.
Table 1: General Properties of this compound
| Property | Description |
| C.I. Name | This compound |
| CAS Number | 12220-74-5 |
| Chemical Class | Azo |
| Appearance | Yellow Powder |
| Solubility | Soluble in water |
Application in Leather Dyeing
This compound is suitable for dyeing protein-based materials like leather, exhibiting good fastness properties. The application process for acid dyes on leather typically involves controlling pH, temperature, and dye concentration to achieve even coloration and effective fixation.
Quantitative Data for this compound on Leather
The following table summarizes the reported fastness properties of this compound on leather. The ratings are based on standard testing methodologies (IUF/ISO).
Table 2: Fastness Properties of this compound on Leather
| Fastness Test | Rating |
| Light Fastness | 4-5 |
| Washing Fastness | 5 |
Rating Scale: 1 (Poor) to 5 (Excellent)
Experimental Protocol: Dyeing of Chrome-Tanned Leather
This protocol describes a typical laboratory procedure for dyeing chrome-tanned leather with this compound.
Materials:
-
Chrome-tanned leather, shaved to a uniform thickness
-
This compound dye
-
Formic acid (85%)
-
Ammonia
-
Distilled water
-
Laboratory dyeing drum or similar agitating vessel
-
pH meter
-
Thermometer
Procedure:
-
Wetting Back: The shaved chrome-tanned leather is weighed. The leather is then wetted back in a drum with 200% water (based on shaved weight) at 35°C for 60 minutes. The water is then drained.
-
Neutralization: The leather is treated with 150% water at 35°C and 1.5% sodium formate. After 15 minutes, 0.5% sodium bicarbonate is added. The drum is run for 60 minutes, checking the pH of the cross-section, which should be between 5.0 and 5.5. The liquor is then drained, and the leather is washed.
-
Dyeing:
-
The leather is placed in the drum with 100% water at 40°C.
-
A 1-3% stock solution of this compound (dissolved in hot water and then cooled) is added. The amount of dye depends on the desired shade intensity.
-
The drum is run for 60-90 minutes to allow for dye penetration.
-
-
Fixation:
-
The temperature of the dye bath is raised to 50-60°C.
-
1-3% formic acid (diluted 1:10 with water) is added in three intervals of 10 minutes. This gradually lowers the pH to 2.5-4.5 to fix the dye to the leather fibers.
-
The drum is run for an additional 30 minutes.
-
-
Rinsing and Fatliquoring:
-
The dye bath is drained, and the leather is rinsed thoroughly with water until the water runs clear.
-
A suitable fatliquoring agent is then applied according to the manufacturer's instructions to impart softness and flexibility.
-
-
Drying: The dyed and fatliquored leather is then dried under controlled conditions (e.g., toggled to dry at room temperature).
Experimental Workflow: Leather Dyeing
Caption: Workflow for the dyeing of chrome-tanned leather with this compound.
Application in Paper Dyeing
Acid dyes are used in the paper industry to color paper pulp. The process typically involves adding the dye to a pulp slurry, often in the presence of a mordant like aluminum sulfate (B86663) (alum) to aid in dye fixation to the cellulose (B213188) fibers.
Quantitative Data for this compound on Paper
Experimental Protocol: Dyeing of Paper Pulp
This protocol provides a general laboratory method for dyeing paper pulp with this compound. The optimal concentrations of dye and mordant may vary depending on the pulp type and desired shade.
Materials:
-
Bleached or unbleached paper pulp
-
This compound dye
-
Aluminum sulfate (Alum)
-
Distilled water
-
Beaker or other suitable vessel for pulp slurry
-
Stirrer
-
pH meter
-
Papermaking mold and deckle
Procedure:
-
Pulp Preparation: A known weight of dry paper pulp is dispersed in water to create a slurry with a consistency of approximately 1-2%.
-
Mordant Addition:
-
A stock solution of alum is prepared.
-
An amount of alum equivalent to 10-15% of the dry weight of the fiber is added to the pulp slurry while stirring.
-
The slurry is stirred for 10-15 minutes to ensure even distribution of the mordant.
-
-
Dye Preparation and Addition:
-
A 1% stock solution of this compound is prepared by dissolving the dye powder in hot water and then allowing it to cool.
-
The desired amount of the dye stock solution (e.g., 0.1% to 2% based on the dry weight of the pulp) is added to the pulp slurry while stirring.
-
-
Dyeing:
-
The pH of the slurry can be adjusted to a weakly acidic range (e.g., pH 6.0-7.0) if necessary, although the alum will already lower the pH.
-
The pulp slurry is stirred continuously for 20-30 minutes to ensure uniform dyeing.
-
-
Sheet Formation: The dyed pulp is then used to form paper sheets using a standard laboratory hand-sheet mold and deckle.
-
Pressing and Drying: The formed sheets are pressed to remove excess water and then dried under controlled conditions.
Experimental Workflow: Paper Pulp Dyeing
Caption: Workflow for the dyeing of paper pulp with this compound.
Protocol for Determination of Dye Uptake (Exhaustion)
The percentage of dye exhausted from the dyebath onto the substrate can be determined spectrophotometrically. This method is applicable to both leather and paper dyeing processes.
Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Application Notes and Protocols: Acid Yellow 110 as a Potential Biological Stain in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 110, a water-soluble sulfonated azo dye, presents a promising, albeit novel, candidate for application as a biological stain in microscopy.[1][2][3] Traditionally used in the textile and paper industries for its vibrant yellow hue, its chemical structure suggests a strong potential for binding to biological macromolecules.[1][4][5] As an acid dye, it is expected to bind to cationic (basic) components within cells and tissues, primarily proteins.[6][7] This application note explores the theoretical basis for the use of this compound as a biological stain, proposes potential applications, and provides detailed, hypothetical protocols for its use in microscopy.
Disclaimer: The use of this compound as a biological stain is a theoretical application. These protocols are based on the general principles of staining with acid dyes and have not been empirically validated. Researchers should exercise appropriate caution and optimization.
Principle of Staining
This compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, it is expected to form electrostatic bonds with positively charged groups in tissues. The primary targets for acid dyes are amino groups (-NH3+) found in proteins, such as collagen and cytoplasmic proteins.[8] The staining mechanism relies on the ionic interaction between the sulfonate groups (-SO3-) of the dye and the protonated amino groups of proteins.
Potential Applications
Based on its chemical properties as a sulfonated azo dye, this compound could potentially be used for:
-
Counterstaining: Its yellow color could provide a strong contrast to blue and purple nuclear stains like hematoxylin, similar to how eosin (B541160) is used in H&E staining.
-
Connective Tissue Staining: Given the affinity of acid dyes for collagen, this compound may be effective in highlighting collagen fibers in connective tissues.[8]
-
Cytoplasmic Staining: It could serve as a general cytoplasmic stain, providing definition to cell morphology and tissue architecture.
-
Specialized Staining: With further research, it might find use in specific diagnostic applications or in combination with other dyes for trichrome-like staining methods.
Physicochemical and Safety Data
A summary of the key properties and safety considerations for this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | C.I. This compound | [1][4] |
| CAS Number | 12220-74-5 | [1][2][4] |
| Molecular Formula | C16H10N2Na2O7S2 | [1] |
| Appearance | Yellow Powder | [1][2] |
| Solubility | Soluble in water | [1][2] |
| Toxicity | May cause skin and eye irritation. Ingestion may be harmful. | [1] |
| Storage | Store in a cool, dry, and well-ventilated place. | [1] |
Experimental Protocols (Hypothetical)
The following are proposed protocols for the use of this compound as a biological stain. Optimization of staining times, concentrations, and differentiation steps will be necessary.
Protocol 1: this compound as a Counterstain to Hematoxylin
This protocol outlines the use of this compound as a counterstain for cytoplasm and connective tissue, following nuclear staining with hematoxylin.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Harris's Hematoxylin solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or equivalent bluing agent)
-
Ethanol (70%, 95%, 100%)
-
Xylene (or xylene substitute)
-
Paraffin-embedded tissue sections on slides
-
Mounting medium
Solutions:
-
1% this compound Stock Solution: Dissolve 1 g of this compound in 100 mL of distilled water.
-
0.5% this compound Working Solution: Dilute 50 mL of the 1% stock solution with 50 mL of distilled water. Add 0.5 mL of glacial acetic acid to acidify the solution (final pH should be around 2.5-3.0).
Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: Rinse for 5 minutes.
-
-
Nuclear Staining:
-
Immerse slides in Harris's Hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water.
-
-
Counterstaining with this compound:
-
Immerse slides in 0.5% this compound working solution for 1-3 minutes.
-
-
Dehydration and Clearing:
-
95% Ethanol: 2 changes, 1 minute each.
-
100% Ethanol: 2 changes, 1 minute each.
-
Xylene: 2 changes, 2 minutes each.
-
-
Mounting:
-
Apply a coverslip with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, and erythrocytes: Shades of yellow
-
Collagen: Yellow
Protocol 2: Selective Staining of Collagen Fibers
This protocol is a hypothetical method to enhance the staining of collagen fibers using this compound, potentially as part of a trichrome-like staining procedure.
Materials:
-
Same as Protocol 1, with the addition of a mordant such as Bouin's fluid or picric acid.
-
Phosphotungstic acid or phosphomolybdic acid solution.
Procedure:
-
Deparaffinization and Rehydration: As in Protocol 1.
-
Mordanting (Optional): Treat sections with Bouin's fluid for 1 hour at 56°C for improved staining.
-
Nuclear Staining: As in Protocol 1.
-
Differentiation with Polyacid:
-
Rinse with distilled water.
-
Treat with a 5% aqueous solution of phosphotungstic acid or phosphomolybdic acid for 5-10 minutes. This step is intended to decolorize cytoplasm and muscle to a greater extent than collagen.
-
Rinse with distilled water.
-
-
Collagen Staining:
-
Immerse in 0.5% this compound working solution for 5-10 minutes.
-
-
Dehydration, Clearing, and Mounting: As in Protocol 1.
Expected Results:
-
Nuclei: Blue/Purple
-
Collagen: Bright Yellow
-
Cytoplasm and muscle: Pale yellow or unstained
Visualizations
Caption: Workflow for Hematoxylin and this compound Staining.
Caption: Proposed Ionic Staining Mechanism of this compound.
Further Research and Considerations
The successful application of this compound as a biological stain will depend on several factors that require further investigation:
-
Optimal Staining Parameters: Extensive optimization of dye concentration, pH, staining time, and differentiation methods is crucial.
-
Fluorescent Properties: A thorough investigation into the potential fluorescence of this compound could open up applications in fluorescence microscopy.
-
Toxicity and Stability: While some safety data is available, more in-depth studies on its cytotoxicity and stability in biological buffers are needed, especially for live-cell imaging applications.
-
Specificity: Research is needed to determine the specific binding partners of this compound within cells and tissues to understand its staining pattern fully.
Conclusion
While not a conventional biological stain, the chemical properties of this compound make it a compelling candidate for exploration in the field of microscopy. Its nature as a sulfonated azo dye provides a strong theoretical basis for its use in staining proteins and connective tissues. The proposed protocols offer a starting point for researchers interested in investigating this novel application. Further empirical validation is required to establish its efficacy and potential as a valuable tool for biological imaging and diagnostics.
References
- 1. Page loading... [guidechem.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. sdinternational.com [sdinternational.com]
- 5. specialchem.com [specialchem.com]
- 6. macschem.us [macschem.us]
- 7. biologicalstaincommission.org [biologicalstaincommission.org]
- 8. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Acid Yellow 110
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Acid Yellow 110.
Introduction to this compound and its Solubility
This compound is a water-soluble, sulfonated azo dye.[1][2][3] Its solubility is primarily attributed to the presence of sulfonic acid groups in its molecular structure, which readily ionize in aqueous solutions. However, under certain experimental conditions, such as high concentrations, extreme pH levels, or the presence of specific electrolytes, its solubility can be limited, leading to precipitation and inconsistent results. Understanding and controlling the factors that influence its solubility is crucial for its effective application in research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: As a sulfonated azo dye, the solubility of this compound is influenced by pH. The sulfonic acid groups are typically ionized over a wide pH range, contributing to its water solubility. In highly acidic conditions, protonation of the azo group can occur, which may alter its solubility characteristics. It is generally advisable to maintain a pH within the neutral to slightly acidic or basic range for optimal solubility, although the exact optimal pH may need to be determined empirically for specific applications.
Q3: Does temperature significantly impact the solubility of this compound?
A3: Yes, for most acid dyes, solubility in water increases with temperature. This is a critical factor when preparing concentrated stock solutions. Heating the solution can help dissolve the dye more effectively. However, it is important to be aware of the dye's thermal stability to avoid degradation at very high temperatures.
Q4: Can the presence of salts affect the solubility of this compound?
A4: The presence of electrolytes can have a complex effect on the solubility of acid dyes. In some cases, the addition of salts can decrease solubility due to the "salting-out" effect, where the salt ions compete with the dye molecules for hydration, leading to dye aggregation and precipitation. Conversely, in some instances, specific salts might interact with the dye in a way that enhances solubility. Therefore, the effect of electrolytes should be evaluated for each specific application.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dissolution in water.
Q: I am trying to dissolve this compound powder in deionized water, but I observe precipitation or incomplete dissolution. What could be the cause and how can I resolve this?
A: This issue can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Check Concentration: You may be exceeding the solubility limit of this compound at the current temperature. Try preparing a more dilute solution.
-
Increase Temperature: Gently heat the solution while stirring. The solubility of most acid dyes increases with temperature.
-
Adjust pH: The pH of your deionized water may be too acidic or basic. Measure the pH and adjust it to a neutral range (pH 6-8) using dilute acid or base.
-
Use a Co-solvent: Adding a water-miscible organic solvent can significantly improve solubility.
Issue 2: My stock solution of this compound is not stable and precipitates over time.
Q: I have prepared a stock solution of this compound, but I notice precipitation after storing it for a short period. How can I improve the stability of my stock solution?
A: Stock solution instability is a common issue. Consider the following solutions:
-
Co-solvents: Prepare your stock solution in a co-solvent mixture, such as water-ethanol or water-glycerol. This can help maintain the dye in solution.
-
Surfactants: The addition of a small amount of a non-ionic surfactant can help to stabilize the dye in solution by preventing aggregation.
-
pH Buffering: Buffer your stock solution to a pH where the dye exhibits maximum solubility and stability.
-
Storage Conditions: Store the stock solution protected from light and at a stable temperature. Avoid repeated freeze-thaw cycles.
Issue 3: Inconsistent results in my experiments using this compound.
Q: I am observing high variability in my experimental results when using this compound. Could this be related to its solubility?
A: Yes, inconsistent solubility can lead to variable effective concentrations of the dye in your experiments. To ensure consistency:
-
Ensure Complete Dissolution: Always visually inspect your solutions to ensure the dye is fully dissolved before use. If necessary, filter the solution to remove any undissolved particles.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound to avoid issues with stability and precipitation over time.
-
Control Experimental Parameters: Maintain consistent temperature, pH, and ionic strength in your experimental buffer to ensure reproducible solubility of the dye.
Quantitative Data on Solubility Enhancement
Table 1: Effect of Temperature on Aqueous Solubility of a Representative Acid Dye
| Temperature (°C) | Approximate Solubility (g/L) |
| 20 | 25 |
| 40 | 50 |
| 60 | 100 |
| 80 | 200 |
Table 2: Effect of Co-solvents on Aqueous Solubility of a Representative Acid Dye at 25°C
| Co-solvent | Concentration (% v/v) | Approximate Solubility (g/L) |
| None | 0 | 25 |
| Ethanol | 10 | 40 |
| Ethanol | 20 | 65 |
| Glycerol | 10 | 35 |
| Glycerol | 20 | 55 |
Table 3: Effect of Surfactants on Aqueous Solubility of a Representative Acid Dye at 25°C
| Surfactant | Concentration (% w/v) | Approximate Solubility (g/L) |
| None | 0 | 25 |
| Tween® 20 | 0.1 | 45 |
| Tween® 20 | 0.5 | 80 |
| Triton™ X-100 | 0.1 | 50 |
| Triton™ X-100 | 0.5 | 95 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
This protocol outlines the shake-flask method, a common technique for determining the solubility of a compound.
Materials:
-
This compound powder
-
Deionized water
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound powder to a conical flask containing a known volume of deionized water.
-
Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining suspended particles.
-
Prepare a series of dilutions of the clear supernatant.
-
Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve.
-
The solubility is expressed in g/L or mol/L.
Protocol 2: Improving Aqueous Solubility of this compound using a Co-solvent
Materials:
-
This compound powder
-
Deionized water
-
Co-solvent (e.g., Ethanol, Glycerol)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Determine the desired final concentration of this compound and the percentage of the co-solvent.
-
In a beaker, mix the required volumes of deionized water and the co-solvent.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
While stirring, slowly add the pre-weighed this compound powder to the solvent mixture.
-
Continue stirring until the dye is completely dissolved. Gentle heating may be applied if necessary.
-
Visually inspect the solution for any undissolved particles. If present, the solution can be filtered.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key methods for enhancing the aqueous solubility of this compound.
References
Troubleshooting inconsistent staining with Acid Yellow 110
Welcome to the technical support center for Acid Yellow 110. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inconsistent staining with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in a laboratory setting?
This compound, also known as C.I. This compound, is a water-soluble anionic azo dye.[1] In a laboratory setting, it can be used as a cytoplasmic counterstain in various histological staining protocols, providing a yellow color to contrast with nuclear stains. Due to its acidic nature, it binds to basic (acidophilic) tissue components like cytoplasm and collagen.
Q2: What are the optimal storage conditions for this compound powder and staining solutions?
This compound powder should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. Working solutions should ideally be prepared fresh. If storage of a stock solution is necessary, it should be kept in a tightly sealed container in a cool, dark place and filtered before each use to remove any precipitate.
Q3: What causes lot-to-lot variability with this compound, and how can I mitigate its effects?
Lot-to-lot variation in dyes can be caused by minor differences in the manufacturing process, leading to slight variations in dye concentration, purity, and the presence of isomers or contaminants.[2][3][4] To mitigate the effects of this variability, it is recommended to test each new lot on control tissues to determine the optimal staining concentration and time before using it on experimental samples. Maintaining detailed records of lot numbers and their performance is also crucial for consistency.
Troubleshooting Inconsistent Staining
Inconsistent staining with this compound can manifest as weak staining, high background, or uneven/patchy staining. The following sections provide a systematic approach to identifying and resolving these common issues.
Problem 1: Weak or No Staining
If you are experiencing faint or non-existent yellow staining in your tissue sections, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect pH of Staining Solution | The binding of acid dyes is pH-dependent.[5][6] Staining is generally stronger in more acidic solutions.[5] Prepare the staining solution with a pH between 4.5 and 5.5. You can adjust the pH using dilute acetic acid. It is advisable to test a range of pH values to find the optimal condition for your specific tissue and fixation method. |
| Suboptimal Dye Concentration | The concentration of the this compound solution may be too low. Prepare a fresh solution at a slightly higher concentration (e.g., 0.5% - 1.0% w/v) and test on control slides. |
| Insufficient Staining Time | The incubation time may not be long enough for the dye to adequately penetrate and bind to the tissue.[7] Increase the staining time in increments (e.g., 5, 10, 15 minutes) to determine the optimal duration. |
| Exhausted or Old Staining Solution | The staining solution may have degraded or become depleted of active dye molecules. Prepare a fresh solution for each staining run. |
| Inadequate Fixation | The type of fixative and the duration of fixation can significantly impact staining.[8][9][10] Formalin fixation can sometimes lead to less brilliant staining with acid dyes compared to fixatives like Bouin's fluid or those containing mercuric chloride.[8] If possible, consider post-fixation of formalin-fixed sections in Bouin's fluid for an hour at 56-60°C to enhance staining.[11] |
| Incomplete Deparaffinization | Residual paraffin (B1166041) wax will prevent the aqueous dye solution from reaching the tissue.[7] Ensure complete deparaffinization by using fresh xylene and adequate incubation times.[12][13][14] |
| Incomplete Rehydration | After deparaffinization, tissue sections must be fully rehydrated through a series of graded alcohols. Incomplete rehydration can lead to uneven or weak staining. Ensure sufficient time in each alcohol concentration. |
| Over-differentiation | If a differentiation step is used after staining, excessive time in the differentiating agent (e.g., acid alcohol) can remove too much of the dye.[7] Reduce the differentiation time or use a less aggressive differentiator. |
Problem 2: High Background Staining
High background can obscure the desired staining pattern. Here are common causes and their solutions.
| Potential Cause | Recommended Solution |
| Dye Concentration Too High | An overly concentrated staining solution can lead to non-specific binding.[15] Try diluting your working solution. |
| Staining Time Too Long | Excessive incubation in the dye can increase background. Reduce the staining time. |
| Inadequate Rinsing | Insufficient rinsing after staining can leave excess dye on the slide. Rinse thoroughly but gently with distilled water or a buffer of the same pH as the staining solution. |
| Dye Precipitation | Aggregates of dye can deposit on the tissue. Always filter the staining solution before use, especially if it is not freshly prepared.[15] |
| pH of Staining Solution Too Low | While an acidic pH is necessary, a very low pH can cause everything to stain intensely.[5] Experiment with slightly increasing the pH to improve specificity. |
Problem 3: Uneven or Patchy Staining
This issue can arise from various steps in the tissue preparation and staining process.
| Potential Cause | Recommended Solution |
| Uneven Tissue Thickness | Variations in section thickness will lead to differences in staining intensity. Ensure your microtome is properly maintained and that sections are cut at a consistent thickness. |
| Tissue Drying Out | Allowing the tissue section to dry at any stage of the staining process can cause uneven staining and artifacts.[15] Keep slides in a humidified chamber during incubations. |
| Air Bubbles | Air bubbles trapped on the tissue surface will prevent the stain from reaching those areas. Apply solutions carefully to avoid trapping air. |
| Poor Tissue Adhesion | If the tissue is lifting or folded, the stain will not penetrate evenly. Use positively charged slides to improve adhesion. |
| Contaminated Reagents | Debris in staining solutions or alcohols can deposit on the slide and interfere with staining. Use fresh, filtered reagents. |
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Optimization will be required for specific applications.
Protocol 1: Deparaffinization and Rehydration
This protocol is a prerequisite for staining paraffin-embedded tissue sections.
-
Deparaffinization:
-
Rehydration:
Protocol 2: Staining with this compound (Cytoplasmic Counterstain)
This protocol provides a starting point for using this compound as a counterstain.
-
Prepare Staining Solution:
-
Dissolve 0.5g of this compound in 100ml of distilled water.
-
Add 1ml of glacial acetic acid to achieve an acidic pH (approximately 4.5-5.5).
-
Filter the solution before use.
-
-
Nuclear Staining (Optional):
-
Stain with a suitable hematoxylin (B73222) solution according to the manufacturer's protocol.
-
Rinse well in running tap water.
-
"Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute).
-
Rinse in distilled water.
-
-
This compound Staining:
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
-
Rinsing and Differentiation:
-
Briefly rinse slides in distilled water to remove excess stain.
-
(Optional) Differentiate briefly (10-30 seconds) in 0.5% acetic acid to remove background staining. Monitor this step microscopically.
-
Rinse well in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Visualizations
Troubleshooting Workflow for Inconsistent Staining
Caption: Troubleshooting decision tree for inconsistent this compound staining.
General Histological Staining Workflow
Caption: General workflow for histological staining using this compound.
References
- 1. This compound Manufacturers in Mumbai India [colorantsgroup.com]
- 2. vichem.vn [vichem.vn]
- 3. easylifecurtains.com [easylifecurtains.com]
- 4. What causes variations in dye lots | UniCurt Curtains [unicurt.com]
- 5. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 6. Biological Stain Commission - FAQ about staining, histotechnology etc [publish.uwo.ca]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. stainsfile.com [stainsfile.com]
- 9. The Impact of Fixation on Histological Staining and Imaging [visikol.com]
- 10. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
- 11. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 12. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 13. superiorbiodx.com [superiorbiodx.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. Parafin Sections [bdbiosciences.com]
Optimizing pH conditions for maximum color yield of Acid Yellow 110
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions to achieve maximum color yield with Acid Yellow 110. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with this compound, with a focus on pH-related problems.
Q1: My fabric has an uneven or streaky color. What could be the cause?
A1: Uneven dyeing is a frequent issue, often linked to improper pH control. If the pH of the dyebath is too low at the beginning of the process, the dye may rush onto the fabric too quickly, leading to poor leveling. Additionally, ensure that the fabric is properly pre-wetted and that there is adequate agitation for uniform dye distribution.
Q2: The final color of my fabric is much lighter than expected (poor color yield). Why is this happening?
A2: Poor color yield can be attributed to several factors, with incorrect pH being a primary suspect. An insufficiently acidic dyebath will result in poor exhaustion of the dye onto the fiber.[1] Other potential causes include insufficient dyeing time, a dyeing temperature that is too low, or using an excessive amount of dye that exceeds the fiber's saturation point.[2]
Q3: The color of my fabric is bleeding during washing. How can I improve wash fastness?
A3: While this compound has good wash fastness, excessive bleeding can indicate incomplete dye fixation, which can be related to the pH. If the pH was not acidic enough during the dyeing process, the ionic bonds between the dye and the fiber may be weak. Ensure you are using the optimal pH range for your specific fiber.
Q4: I'm seeing shade variations between different batches. What could be the reason?
A4: Inconsistent pH control between batches is a common cause of shade variation. It is critical to accurately measure and control the pH for each dyeing. Other factors can include variations in water hardness, dye concentration, and the liquor ratio.
Logical Flow for Troubleshooting pH-Related Dyeing Issues
Caption: Troubleshooting logic for common pH-related dyeing issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing with this compound?
A1: The optimal pH for this compound depends on the fiber being dyed. This compound is classified as a milling acid dye, which provides a general guideline for the ideal pH range. For different fibers, the following pH ranges are recommended:
| Fiber Type | Recommended pH Range | Notes |
| Wool | 4.0 - 7.0 | A lower pH within this range can lead to higher dye uptake.[3] |
| Silk | 4.5 - 5.5 | An acidic dyebath is crucial for good coloration. |
| Nylon | 4.0 - 6.0 | For darker shades, a pH towards the lower end of this range is often beneficial.[1] |
Q2: What type of acid should I use to adjust the pH of the dyebath?
A2: Acetic acid is a commonly used acid for adjusting the pH of the dyebath in acid dyeing. Citric acid is also a suitable and odorless alternative.[4] For more precise control, especially in laboratory settings, buffer solutions (e.g., acetate (B1210297) or phosphate (B84403) buffers) can be used to maintain a stable pH throughout the dyeing process.
Q3: How does pH affect the interaction between this compound and the fiber?
A3: Acid dyes, including this compound, are anionic (negatively charged). The fibers they are used on, such as wool, silk, and nylon, are protein or polyamide fibers that have amine groups. In an acidic solution (low pH), these amine groups become protonated, resulting in a positive charge on the fiber. This positive charge attracts the negatively charged dye molecules, leading to the formation of ionic bonds and the fixation of the dye to the fiber.
Chemical Interaction Pathway
Caption: Simplified interaction of this compound with fibers at low pH.
Experimental Protocols
Objective: To determine the optimal pH for maximum color yield of this compound on a specific substrate (e.g., wool, silk, or nylon).
Materials:
-
This compound dye powder
-
Substrate fabric (e.g., wool, silk, or nylon swatches of equal weight)
-
Distilled water
-
Acetic acid or a suitable buffer system (e.g., acetate buffer)
-
Sodium hydroxide (B78521) (for adjusting pH upwards if necessary)
-
pH meter
-
Beakers or dyeing vessels
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Spectrophotometer for color measurement (optional, for quantitative analysis)
-
Grey scale for assessing color change (for qualitative analysis)
Methodology:
-
Preparation of Dye Stock Solution:
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve it in a known volume of distilled water to create a stock solution of a specific concentration (e.g., 1 g/L).
-
-
Preparation of Dyebaths at Different pH Values:
-
Set up a series of beakers, each containing the same volume of distilled water and the same amount of the dye stock solution for a consistent liquor ratio and dye concentration.
-
Adjust the pH of each beaker to a different value within a selected range (e.g., for wool, you might test pH 3, 4, 5, 6, and 7). Use a pH meter for accurate adjustments with acetic acid or your chosen buffer system.
-
-
Dyeing Procedure:
-
Introduce a pre-wetted fabric swatch of a known weight into each dyebath.
-
Gradually heat all the dyebaths to the recommended dyeing temperature for your substrate (typically 85-100°C for wool and nylon).
-
Maintain this temperature for a consistent duration (e.g., 60 minutes), ensuring gentle and constant stirring.
-
-
Rinsing and Drying:
-
After dyeing, remove the fabric swatches and rinse them thoroughly with cold water until the water runs clear.
-
Allow the swatches to air dry completely.
-
-
Evaluation of Color Yield:
-
Qualitative Assessment: Visually compare the color intensity of the dried swatches.
-
Quantitative Assessment: Use a spectrophotometer to measure the color strength (K/S values) of each swatch. The K/S value is directly proportional to the amount of dye fixed on the fiber.
-
-
Data Analysis:
-
Create a table to record the pH of each dyebath and the corresponding color yield (either a qualitative ranking or the quantitative K/S value).
-
Plot a graph of color yield versus pH to visualize the optimal pH for maximum color yield.
-
Experimental Workflow Diagram
Caption: Workflow for determining the optimal pH for this compound.
References
- 1. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 3. Optimal pH range for acid dyes? - Jacquard Products - Forum [forum.jacquardproducts.com]
- 4. Lowering the pH for Acid Dyes | Hand Dyeing Supplies [georgeweil.com]
Technical Support Center: Preventing Photodegradation of Acid Yellow 110 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Acid Yellow 110.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing its color over time, even when stored in the lab. What is happening?
A1: this compound, an azo dye, is susceptible to photodegradation, a process where light exposure causes the dye molecule to break down, leading to a loss of color. This can be initiated by ambient laboratory light, especially from UV-emitting sources. The azo bond (-N=N-) is often the primary site of cleavage during this process.
Q2: What are the key factors that influence the rate of photodegradation of this compound?
A2: Several factors can accelerate the photodegradation of this compound in solution:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) will generally lead to faster degradation.
-
pH of the Solution: The pH can significantly impact the stability of the dye. For many azo dyes, degradation rates are higher in acidic or alkaline conditions compared to a neutral pH.[1][2]
-
Presence of Oxidizing Agents: Substances like hydrogen peroxide (H₂O₂) can increase the rate of photodegradation by generating highly reactive hydroxyl radicals.[3]
-
Dissolved Oxygen: Oxygen can participate in the photodegradation process, leading to the formation of reactive oxygen species (ROS) that attack the dye molecule.[4]
-
Solvent: The type of solvent can influence the stability of the dye. It is recommended to store this compound in a cool, dry place away from direct sunlight.[5]
Q3: How can I prevent or minimize the photodegradation of my this compound solution?
A3: To maintain the stability of your this compound solution, consider the following preventative measures:
-
Light Protection: Store solutions in amber glass vials or wrap containers with aluminum foil to block out light. Minimize exposure to ambient light during experiments whenever possible.
-
pH Control: Maintain the solution at a neutral pH (around 7) unless your experimental protocol requires otherwise. Buffering the solution can help maintain a stable pH.
-
Deoxygenation: If compatible with your experiment, deoxygenating the solvent by bubbling with an inert gas like nitrogen or argon can reduce oxidative degradation.
-
Use of Stabilizers: While specific stabilizers for this compound are not extensively documented, the use of radical scavengers can in some cases reduce photodegradation. However, their compatibility with the intended application must be verified.
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C) to slow down potential degradation reactions.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: The primary method to confirm and quantify the degradation of this compound is through UV-Vis spectrophotometry.[6] By measuring the absorbance of the solution at its maximum absorption wavelength (λmax), you can monitor the decrease in concentration over time. The λmax for this compound (also known as Sunset Yellow FCF or E110) is around 480 nm in neutral aqueous solutions.[7] A decrease in the absorbance at this wavelength is a direct indication of degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid color loss in this compound solution during an experiment. | 1. High intensity of the light source. 2. Sub-optimal pH of the solution. 3. Presence of reactive species in the solution. | 1. Reduce the intensity of the light source or use a filter to block UV wavelengths. 2. Measure and adjust the pH of the solution to neutral (pH 7) if possible. 3. Consider the presence of other components in your solution that could be generating radicals. |
| Inconsistent results in photodegradation experiments. | 1. Fluctuations in light source intensity. 2. Temperature variations. 3. Inconsistent solution preparation. | 1. Ensure the light source has a stable output. Allow lamps to warm up before starting the experiment. 2. Use a temperature-controlled sample holder or a water bath to maintain a constant temperature. 3. Prepare fresh solutions for each experiment and ensure accurate concentration and pH measurements. |
| No degradation observed when trying to induce it. | 1. Light source does not emit at the dye's absorption wavelength. 2. Low light intensity. 3. Absence of an oxidizing agent (if required for the experiment). | 1. Ensure your light source emits wavelengths that overlap with the absorption spectrum of this compound (λmax ≈ 480 nm). 2. Increase the intensity of the light source. 3. If trying to accelerate degradation, consider adding a photocatalyst like TiO₂ or an oxidizing agent like H₂O₂. |
| Precipitation or change in solution turbidity. | 1. pH-dependent solubility issues. 2. Interaction with other components in the solution. | 1. Check the pH of the solution and adjust if necessary. This compound is soluble in water.[5] 2. Investigate potential interactions with other solutes or the container material. |
Experimental Protocols
Protocol 1: Monitoring Photodegradation of this compound using UV-Vis Spectrophotometry
This protocol outlines the steps to quantify the rate of photodegradation of this compound under specific light conditions.
Materials:
-
This compound
-
Solvent (e.g., deionized water)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer and stir bar
-
pH meter and buffers
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 100 µM) in the desired solvent.
-
Prepare the experimental solution by diluting the stock solution to the desired starting concentration (e.g., 10 µM).
-
Adjust the pH of the solution to the desired value using appropriate buffers.
-
Transfer the solution to a quartz cuvette or a photoreactor vessel.
-
Place the vessel under the light source at a fixed distance. If using a stirrer, ensure consistent mixing.
-
At regular time intervals (e.g., every 15 minutes), take an aliquot of the solution and measure its UV-Vis absorption spectrum.
-
Record the absorbance at the λmax of this compound (around 480 nm).
-
Plot the concentration of this compound (calculated using the Beer-Lambert law) as a function of time to determine the degradation kinetics.
Protocol 2: Investigating the Effect of pH on Photodegradation
This protocol details how to assess the stability of this compound at different pH values.
Methodology:
-
Prepare several aliquots of the this compound solution at the same initial concentration.
-
Adjust the pH of each aliquot to a different value (e.g., pH 3, 5, 7, 9, 11) using suitable buffers.
-
Expose all samples to the same light source under identical conditions (temperature, light intensity, and duration).
-
Measure the final concentration of this compound in each sample using UV-Vis spectrophotometry.
-
Compare the percentage of degradation at each pH to determine the optimal pH for stability.
Data Presentation
Table 1: Influence of pH on the Photodegradation of Structurally Similar Azo Dyes (for reference)
| Dye | Optimal pH for Degradation | Reference |
| Acid Yellow 29 | Acidic (lower pH) | [1] |
| Reactive Yellow 145 | Acidic (pH 3) | [8] |
| Basic Yellow 28 | Weakly acidic | [9] |
Note: The optimal pH for the stability of this compound should be determined experimentally.
Table 2: Effect of Scavengers on the Photodegradation of Azo Dyes (for reference)
| Scavenger | Effect on Degradation Rate | Target Reactive Species | Reference |
| Carbonate/Bicarbonate ions | Inhibition | Hydroxyl radicals (•OH) | [4][10] |
| Chloride ions | Inhibition (at certain concentrations) | Hydroxyl radicals (•OH) | [4][10] |
| p-Benzoquinone | Inhibition | Electrons (e⁻) | [3] |
Visualizations
Caption: Workflow for a photodegradation experiment.
Caption: General photodegradation pathway of an azo dye.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lidsen.com [lidsen.com]
- 4. Degradation of reactive azo dyes by UV/H2O2: impact of radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. analysis.rs [analysis.rs]
- 7. mocedes.org [mocedes.org]
- 8. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Aggregation of Acid Yellow 110 in Concentrated Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with Acid Yellow 110 in concentrated solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an azo dye known for its solubility in water.[1][2][3] It is widely used in various industries, including textiles, leather, and paper, for its vibrant yellow color.[1][2][3]
Q2: What causes this compound to aggregate in concentrated solutions?
Like many azo dyes, this compound can aggregate in concentrated aqueous solutions due to several factors:
-
High Concentration: As the concentration of the dye increases, the molecules are more likely to interact and form aggregates.
-
Low Temperature: Lower temperatures can decrease the solubility of the dye, promoting aggregation.
-
pH: The pH of the solution can significantly impact the charge of the dye molecules, affecting their tendency to aggregate. While specific data for this compound is limited, a recommended pH range for dissolution is between 6.0 and 7.0.
-
Presence of Electrolytes: Salts in the solution can reduce the repulsion between dye molecules, leading to aggregation.
Q3: What are the visible signs of this compound aggregation?
Aggregation of this compound in solution can manifest as:
-
Visible particles or precipitates.
-
A change in the color or a decrease in the color intensity of the solution.
-
Increased viscosity of the solution.
-
Inconsistent results in downstream applications, such as uneven dyeing.
Q4: How can I prevent the aggregation of this compound when preparing concentrated solutions?
Several strategies can be employed to prevent aggregation:
-
Control Temperature: Prepare solutions using warm water to increase solubility. For a similar dye, Acid Yellow 19, a solubility of 50 g/L is reported at 90 °C.
-
Optimize pH: Maintain the pH of the solution within the optimal range for solubility.
-
Use Additives: Incorporate anti-aggregation agents like urea (B33335) or surfactants into your solution.
-
Proper Dissolution Technique: Follow a systematic protocol for dissolving the dye powder.
Q5: Can aggregated this compound be redissolved?
In some cases, aggregated this compound can be redissolved through methods such as:
-
Heating: Gently warming the solution while stirring can help break up aggregates.
-
Sonication: Using an ultrasonic bath can provide the energy needed to disperse aggregated particles.
-
Addition of Disaggregating Agents: Adding urea or specific surfactants can help to break down existing aggregates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of concentrated this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudy solution or visible particles after dissolution. | Dye aggregation due to low temperature, incorrect pH, or high concentration. | 1. Gently heat the solution while stirring. 2. Check and adjust the pH to a neutral range (6.0-7.0). 3. Add a disaggregating agent such as urea. A patent for a different azo dye suggests 25 parts of urea can act as a stabilizer. 4. Filter the solution to remove any persistent aggregates. |
| Inconsistent color intensity in experimental results. | Non-homogeneous solution due to incomplete dissolution or aggregation. | 1. Ensure the dye is fully dissolved by following a proper dissolution protocol. 2. Use UV-Vis spectroscopy to check for the presence of aggregates, which can cause spectral shifts. 3. Prepare fresh solutions before each experiment to minimize the effects of time-dependent aggregation. |
| Precipitate forms when adding other reagents (e.g., buffers, salts). | The added reagents are inducing aggregation by altering the pH or increasing the ionic strength. | 1. Add reagents slowly while continuously stirring the dye solution. 2. Consider using a stabilizing agent like a chelator if metal ions are present in the added reagents. A patent suggests a concentration of 0.1 to 3.0 weight percent for stabilizing reactive dyes. 3. Evaluate the compatibility of all solution components before mixing. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound
This protocol provides a general method for preparing a concentrated aqueous solution of this compound while minimizing aggregation.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Heating magnetic stirrer
-
Sterile glassware
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a beaker, create a smooth paste by adding a small amount of cool distilled water to the powder and mixing thoroughly.
-
Place the beaker on a heating magnetic stirrer and begin stirring.
-
Gradually add the remaining volume of distilled water, which has been pre-warmed to approximately 50-60°C.
-
Continue stirring and gently heat the solution if necessary to fully dissolve the dye. Avoid boiling.
-
Once the dye is completely dissolved, allow the solution to cool to room temperature.
-
Check the pH of the solution and adjust to between 6.0 and 7.0 if necessary, using dilute acid or base.
-
Filter the solution through a 0.45 µm filter to remove any remaining micro-aggregates.
-
Store the solution in a well-sealed container, protected from light.
Protocol for Monitoring Aggregation using UV-Vis Spectroscopy
UV-Vis spectroscopy is a useful technique to qualitatively assess the aggregation state of this compound in solution. Aggregation typically leads to a change in the absorption spectrum.
Equipment and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Concentrated this compound solution
-
Diluent (distilled water)
Procedure:
-
Prepare a series of dilutions of your concentrated this compound solution.
-
Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range.
-
Analyze the spectra for changes in the shape and position of the absorption maximum. A blue shift (shift to shorter wavelengths) or a broadening of the peak can indicate the presence of H-aggregates.
-
Deviations from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) can also suggest aggregation.
Visual Guides
References
Technical Support Center: Enhancing the Stability of Acid Yellow 110 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting Acid Yellow 110 stock solutions to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a water-soluble azo dye.[1][2] In a research context, its fluorescent properties make it potentially useful as a tracer for mapping neuronal pathways and for visualizing cellular structures in microscopy.[3][4][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For most biological applications, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent due to the dye's good water solubility. For specific applications requiring a non-aqueous solvent, dimethyl sulfoxide (B87167) (DMSO) can be used, as it is a powerful solvent for many organic dyes and is compatible with many cell culture applications.[7]
Q3: What is the optimal pH for this compound stock solutions?
A3: To ensure solubility and stability, it is recommended to prepare and maintain this compound stock solutions in a pH range of 6.0 to 7.0. Highly acidic or alkaline conditions can affect the chemical structure and stability of azo dyes.
Q4: How should this compound stock solutions be stored to maximize stability?
A4: Stock solutions should be stored in a cool, dark place, such as a refrigerator at 2-8°C. Protection from light is crucial to prevent photodegradation. For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C can minimize freeze-thaw cycles and maintain stability.
Q5: What is the expected shelf-life of an this compound stock solution?
A5: When stored properly under cool, dark conditions, an aqueous stock solution of this compound can be stable for several weeks to months. For long-term stability, frozen aliquots are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | - High Concentration: The concentration of the dye may exceed its solubility limit in the chosen solvent. - Low Temperature: Storage at very low temperatures (e.g., improper freezing) can cause the dye to precipitate. - Incorrect pH: The pH of the solution may be outside the optimal range, reducing solubility. | - Prepare a less concentrated stock solution. - Gently warm the solution to room temperature and vortex to redissolve. - Adjust the pH of the solvent to the 6.0-7.0 range before dissolving the dye. |
| Fading or Color Change of Solution | - Photodegradation: Exposure to ambient or fluorescent light can cause the dye to degrade.[3] - Chemical Incompatibility: The dye may be reacting with other components in the solution. - pH Shift: A significant change in the pH of the solution can alter the dye's chemical structure and color. | - Store the stock solution in an amber tube or wrap it in aluminum foil. Minimize light exposure during experiments. - Avoid mixing the stock solution with strong oxidizing or reducing agents. - Buffer the stock solution to maintain a stable pH. |
| Inconsistent Staining or Fluorescence | - Degraded Stock Solution: The dye may have degraded due to improper storage or age. - Inaccurate Pipetting: Inconsistent volumes of the stock solution are being used. - Precipitation: Micro-precipitates in the solution can lead to uneven staining. | - Prepare a fresh stock solution from the powder. - Calibrate pipettes and use proper pipetting techniques. - Centrifuge the stock solution at low speed before use to pellet any precipitates and use the supernatant. |
Experimental Protocols
Preparation of a 10 mM this compound Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
pH meter or pH strips
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Weighing: Accurately weigh out the required amount of this compound powder to prepare the desired volume of a 10 mM solution.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add a portion of the sterile water to the tube.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If necessary, gently warm the solution to 37°C to aid dissolution.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to between 6.0 and 7.0 using dropwise addition of 0.1 M HCl or 0.1 M NaOH, mixing well after each addition.
-
Final Volume: Add sterile water to reach the final desired volume and vortex to ensure homogeneity.
-
Storage: Store the stock solution in a labeled, light-protected tube at 4°C for short-term use or create single-use aliquots and store at -20°C for long-term storage.
Visualizations
Caption: Experimental workflow for preparing a stable this compound stock solution.
Caption: Factors influencing the stability of this compound stock solutions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. dyeschemical.com [dyeschemical.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Fluorescent Tracer for Visualizing Coupled Cells in Neural Circuits of Living Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.socsci.uci.edu [sites.socsci.uci.edu]
- 6. ニューロントレーシング(神経細胞の染色) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Hidden Dangers of Yellow Dye 5 Brain, Behavior, and Health | Amen Clinics Amen Clinics [amenclinics.com]
Technical Support Center: Acid Yellow 110 Removal from Laboratory Glassware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Acid Yellow 110 from laboratory glassware.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to remove from my glassware?
This compound is an azo dye with a complex molecular structure.[1] This structure can lead to strong adsorption onto the silica (B1680970) surface of borosilicate glass, making it resistant to simple rinsing with water.[1]
Q2: What type of laboratory glassware is most resistant to the cleaning methods for this compound?
Borosilicate glass (e.g., Pyrex®, DURAN®) is highly recommended. It exhibits excellent resistance to water, acids, organic solvents, and has good resistance to alkaline solutions, making it compatible with the cleaning protocols outlined in this guide.[2][3][4]
Q3: What are the primary safety precautions I should take when cleaning glassware contaminated with this compound?
Always consult the Safety Data Sheet (SDS) for this compound and any cleaning agents used.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][5] When using strong acids, bases, or oxidizing agents, work in a well-ventilated fume hood.[5][6]
Q4: How should I dispose of the waste generated from the cleaning process?
Waste disposal procedures depend on the cleaning agents used and your local and institutional regulations.[7][8]
-
Aqueous solutions of this compound: May require treatment before disposal.
-
Organic solvents: Dispose of as hazardous waste in designated solvent waste containers.[7]
-
Acid and base solutions: Neutralize before disposal, checking for the presence of other hazardous materials.[7]
-
Oxidizing agent solutions: Follow specific institutional protocols for disposal.
Always adhere to your institution's environmental health and safety guidelines for chemical waste disposal.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Yellow stains remain after washing with detergent and water. | Strong adsorption of the dye to the glass surface.[1] | Proceed to a solvent rinse with ethanol (B145695) or acetone. For very persistent stains, consider using dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] |
| A faint yellow hue is still visible after a solvent rinse. | Residual dye is still adsorbed to the glassware. | Use a stronger cleaning method, such as an acid bath, a base bath, or an oxidizing solution. Start with the least aggressive option first.[1] |
| Glassware appears cloudy after cleaning. | Residue from cleaning agents or reaction between them. | Ensure thorough rinsing with deionized water between each cleaning step, especially between detergent and acid washes.[10] A final rinse with deionized water is crucial.[11] |
| Ground glass joints are difficult to clean. | Grease or dye trapped in the ground surface. | Disassemble joints before cleaning. Wipe with a cloth soaked in an appropriate solvent (e.g., acetone) to remove grease before proceeding with the standard cleaning protocol.[12] |
Experimental Protocols
Important Safety Note: Always wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves) when performing these procedures.[13] Handle strong acids, bases, and oxidizing agents in a chemical fume hood.[6][13]
Protocol 1: Standard Cleaning Procedure (for light staining)
-
Initial Rinse: Immediately after use, rinse the glassware thoroughly with deionized water to remove any loose dye.[11]
-
Detergent Wash: Scrub the glassware with a laboratory-grade detergent (e.g., Alconox®, Liquinox®) and a non-abrasive brush.[11]
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of detergent.[14]
-
Deionized Water Rinse: Rinse the glassware at least three times with deionized water.[6]
-
Drying: Allow the glassware to air dry on a rack or in a drying oven at an appropriate temperature (typically not exceeding 110-120°C).[12][15]
Protocol 2: Solvent Rinse (for persistent stains)
-
Follow Protocol 1 (Steps 1-4).
-
Solvent Selection: Choose a solvent based on the persistence of the stain. Start with ethanol or acetone. If the stain remains, you may use DMSO or DMF.[1]
-
Solvent Rinse: Add a small amount of the selected solvent to the glassware, ensuring all contaminated surfaces are wetted. Swirl the solvent for a few minutes. For stubborn stains, you can let the glassware soak for a short period (2-3 minutes).[1]
-
Solvent Disposal: Decant the solvent into the appropriate hazardous waste container.[1]
-
Final Rinse: Rinse the glassware thoroughly with deionized water and allow it to dry.[1]
Protocol 3: Acid Bath (for stubborn inorganic residues and some organic dyes)
-
Follow Protocol 1 (Steps 1-4).
-
Acid Bath Preparation: A common acid bath is a 1% to 10% (v/v) solution of hydrochloric acid (HCl) or nitric acid (HNO₃) in water.[6][10][14]
-
Soaking: Carefully immerse the glassware in the acid bath. Ensure the glassware is completely filled and submerged. Let it soak for at least 20 minutes, or overnight for difficult stains.[6][14]
-
Rinsing: Remove the glassware from the acid bath and rinse it extensively with tap water, followed by several rinses with deionized water.[6]
-
Drying: Dry the glassware as described in Protocol 1.
Protocol 4: Base Bath (for stubborn organic residues)
-
Follow Protocol 1 (Steps 1-4).
-
Base Bath Preparation: A common base bath is a saturated solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in ethanol or isopropanol. Caution: This solution is highly corrosive and flammable.[13]
-
Soaking: Carefully immerse the glassware in the base bath for a few hours. Do not soak for extended periods as strong alkaline solutions can etch the glass.[10]
-
Rinsing: Remove the glassware and rinse thoroughly with tap water, followed by deionized water.
-
Drying: Dry the glassware.
Protocol 5: Oxidizing Solution (for complete degradation of the dye)
Warning: Oxidizing solutions like Piranha solution or Chromerge® are extremely hazardous and should only be used by trained personnel with appropriate safety precautions in place.[10][13]
-
Follow Protocol 1 (Steps 1-4).
-
Prepare Oxidizing Solution: Follow your institution's standard operating procedure for preparing the chosen oxidizing solution (e.g., NoChromix®, persulfate solution, or Piranha solution).[1][6]
-
Soaking: Carefully place the glassware in the oxidizing solution for a period determined by the severity of the stain and the type of solution used (e.g., 1-4 hours for a persulfate solution). The disappearance of the yellow color indicates the degradation of the dye.[1]
-
Rinsing: Carefully decant the oxidizing solution into a designated waste container. Rinse the glassware multiple times with copious amounts of deionized water.[1]
-
Final Wash: Perform a final wash with a laboratory detergent and rinse thoroughly with deionized water before drying.[1]
Data Summary
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | The primary solvent for this dye.[14][16] |
| Ethanol | Sparingly Soluble | May be effective for removing light residual stains.[1] |
| Acetone | Sparingly Soluble | Can be used for degreasing and light stain removal.[1][12] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often effective for dissolving a wide range of organic dyes.[1] |
| Dimethylformamide (DMF) | Likely Soluble | Another strong solvent for persistent organic dyes.[1] |
Table 2: Comparison of Cleaning Methods
| Method | Target Residue | Advantages | Disadvantages |
| Detergent Wash | General laboratory contaminants, loosely adhered dye | Safe, easy to use | Ineffective for strongly adsorbed dyes.[1] |
| Solvent Rinse | Organic residues, persistent dye stains | More effective than detergent for organic dyes | Generates hazardous solvent waste, requires fume hood.[1][7] |
| Acid Bath | Inorganic residues, some organic dyes | Effective for a range of contaminants | Corrosive, requires careful handling and disposal.[6][13] |
| Base Bath | Stubborn organic residues, grease | Very effective for organic contaminants | Highly corrosive, flammable, can etch glass.[13][15] |
| Oxidizing Solution | All organic residues (degrades the dye) | Most powerful cleaning method | Extremely hazardous, requires specialized training and safety protocols.[1][10][13] |
Visual Guides
Caption: Decision workflow for cleaning this compound from glassware.
Caption: Key safety considerations for glassware cleaning.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Reactive Yellow 18 Using Ionizing Radiation Based Advanced Oxidation Processes: Cytotoxicity, Mutagenicity and By-Product Distribution [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lidsen.com [lidsen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. rsdjournal.org [rsdjournal.org]
- 14. colorantsgroup.com [colorantsgroup.com]
- 15. reddit.com [reddit.com]
- 16. Page loading... [guidechem.com]
Technical Support Center: Optimization of Reaction Conditions for the Photocatalytic Degradation of Acid Yellow 110
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photocatalytic degradation of Acid Yellow 110.
Troubleshooting Guide
This guide addresses common issues encountered during the photocatalytic degradation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Degradation Efficiency | Suboptimal pH: The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting adsorption and the generation of reactive oxygen species.[1][2][3] | - Determine the point of zero charge (pzc) of your photocatalyst. For TiO₂, the pzc is around 6.8.[1] - Since this compound is an acid dye, it carries a negative charge in solution.[1] - For TiO₂, acidic conditions (pH < 6.8) promote the adsorption of anionic dyes due to the positively charged catalyst surface, often leading to higher degradation rates.[1] - Systematically vary the pH of the reaction mixture (e.g., from 3 to 11) to find the optimal condition for your specific catalyst and setup.[2][4] |
| Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration.[5][6][7][8] | - Start with a moderate catalyst concentration (e.g., 1 g/L).[9] - Perform a series of experiments varying the catalyst dosage (e.g., 0.5 g/L to 2.5 g/L) while keeping other parameters constant to identify the optimal loading.[6] | |
| High Initial Dye Concentration: A high concentration of dye can block UV light from reaching the catalyst surface, reducing the generation of reactive oxygen species.[10][11][12][13] | - Conduct experiments with varying initial concentrations of this compound (e.g., 10 mg/L to 100 mg/L) to determine the effect on degradation efficiency.[14] - If working with high concentrations is necessary, consider increasing the light intensity or reaction time. | |
| Insufficient Light Source: The photocatalyst requires sufficient energy to generate electron-hole pairs. | - Ensure your light source (e.g., UV lamp) is functioning correctly and has an appropriate wavelength and intensity for your chosen photocatalyst. - Position the light source to provide uniform and maximum illumination of the reaction mixture. | |
| Inconsistent Results | Poor Catalyst Dispersion: Agglomeration of catalyst particles reduces the available surface area for reaction. | - Use a magnetic stirrer or ultrasonic bath to ensure the catalyst is well-dispersed in the solution before and during the experiment. - For hydrophobic catalyst powders, consider adding a surfactant or a water-miscible solvent like ethanol (B145695) to improve wetting.[15] |
| Inadequate Oxygen Supply: Oxygen acts as an electron scavenger, preventing the recombination of photogenerated electrons and holes, and is crucial for the formation of superoxide (B77818) radicals. | - Ensure the reaction mixture is adequately aerated. This can be achieved by bubbling air or oxygen through the solution or by ensuring sufficient headspace with agitation.[14] | |
| Reaction Stops Prematurely | Catalyst Deactivation: The catalyst surface can become fouled by dye molecules or degradation intermediates. | - After the reaction, recover the catalyst by centrifugation or filtration, wash it with distilled water and a suitable solvent (e.g., ethanol), and dry it before reuse. - Consider the possibility of catalyst poisoning by other ions in the solution. |
| Depletion of Oxidants: If using an external oxidant like H₂O₂, it may be consumed during the reaction. | - Adding an optimal amount of an oxidant like hydrogen peroxide (H₂O₂) can enhance the degradation rate by generating more hydroxyl radicals.[16] However, excessive amounts can have a scavenging effect.[16] - Determine the optimal H₂O₂ concentration through experimentation.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize the degradation of this compound?
A1: The first and most critical step is to determine the optimal pH for your specific photocatalyst. The pH affects the surface charge of the catalyst and the dye, which in turn influences the adsorption of the dye onto the catalyst surface—a key step in the photocatalytic process. For acidic dyes like this compound, an acidic pH often yields better results with common catalysts like TiO₂.[1]
Q2: How do I determine the correct amount of photocatalyst to use?
A2: The optimal catalyst dosage depends on the specific catalyst and reaction setup. It is recommended to perform a series of experiments with varying catalyst concentrations (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L, 2.0 g/L) while keeping the dye concentration, pH, and light intensity constant. The degradation rate will typically increase with catalyst loading up to a certain point, after which it may plateau or decrease due to light scattering effects.[5][6]
Q3: Can the initial concentration of this compound affect the degradation rate?
A3: Yes, the initial dye concentration is a crucial parameter. Higher concentrations can lead to a decrease in the degradation rate because more dye molecules are available to absorb the incident light, which reduces the light reaching the catalyst surface.[11][12][13] This "inner filter" effect limits the generation of reactive oxygen species. It is advisable to study the effect of different initial dye concentrations to find the optimal range for efficient degradation.
Q4: Should I add an oxidizing agent like hydrogen peroxide (H₂O₂)?
A4: The addition of H₂O₂ can significantly enhance the degradation rate by acting as an additional source of hydroxyl radicals and by trapping photogenerated electrons, thus reducing electron-hole recombination.[16] However, an excess of H₂O₂ can act as a scavenger of hydroxyl radicals, which is detrimental to the degradation process.[16] Therefore, it is important to determine the optimal concentration of H₂O₂ for your system through experimentation.
Q5: How can I confirm that the degradation is due to photocatalysis and not just photolysis?
A5: To confirm that the degradation is photocatalytic, you should run control experiments.[17] One experiment should be conducted with the dye solution and the photocatalyst in the dark to assess adsorption. Another experiment should be performed with the dye solution under illumination but without the photocatalyst to measure the effect of photolysis. A significant increase in degradation in the presence of both light and the catalyst confirms the photocatalytic nature of the process.
Data Presentation
Table 1: Effect of Key Parameters on Photocatalytic Degradation Efficiency
| Parameter | Range Studied | General Trend in Degradation Efficiency | Reference |
| pH | 2 - 11 | For acidic dyes like this compound with TiO₂, efficiency is generally higher in acidic conditions.[1] | [1],[2] |
| Catalyst Dosage | 0.5 - 2.5 g/L | Increases to an optimum, then may decrease due to light scattering.[6] | [5],[6],[7] |
| Initial Dye Conc. | 10 - 150 mg/L | Decreases with increasing concentration due to the inner filter effect.[9] | [11],[12],[13] |
| H₂O₂ Addition | Varies | Can enhance degradation at optimal concentrations; inhibitory at high concentrations.[16] | [9],[16] |
Experimental Protocols
General Protocol for Photocatalytic Degradation of this compound
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 20 mg/L).
-
pH Adjustment: Adjust the pH of the dye solution to the desired value using dilute HCl or NaOH.
-
Catalyst Dispersion: Add the desired amount of photocatalyst (e.g., 1 g/L of TiO₂) to the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp) under constant stirring.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Immediately centrifuge or filter the withdrawn samples to remove the photocatalyst particles.[18]
-
Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (after the dark adsorption step) and Aₜ is the absorbance at time 't'.
Visualizations
References
- 1. Photocatalytic Degradation of Azo Dyes Over Semiconductor... [degruyterbrill.com]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst dosage: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Dyes for Evaluating Photocatalytic Properties: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Overcoming matrix interference in the analysis of Acid Yellow 110
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of Acid Yellow 110.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how can it affect the analysis of this compound?
A: Matrix interference, also known as the matrix effect, is the influence of components in a sample, other than the analyte of interest (in this case, this compound), on the analytical signal. These interfering components can either suppress or enhance the signal, leading to inaccurate quantification.[1][2] This can result in underestimation or overestimation of the true concentration of this compound in your sample. Common matrices where this compound is analyzed include textiles, leather, food products, and wastewater.
Q2: What are the common interfering compounds when analyzing this compound in different matrices?
A: The nature of interfering compounds is highly dependent on the sample matrix.
-
Textiles and Leather: Other dyes, pigments, finishing agents, surfactants, and plasticizers can co-extract with this compound and interfere with its analysis.[3]
-
Food Products (e.g., spices): Natural pigments such as carotenoids and chlorophylls, as well as other food additives, can cause significant matrix effects.[4]
-
Wastewater: A complex and variable mixture of organic and inorganic compounds, including other dyes, detergents, and degradation products, can be present and interfere with the analysis.
Q3: How can I quantify the extent of matrix interference in my samples?
A: The matrix effect can be quantified by comparing the signal of a standard prepared in a neat solvent to the signal of a standard spiked into a blank matrix extract (a sample of the matrix that does not contain the analyte). The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-UV analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | For basic analytes, interactions with acidic silanol groups on the column packing can cause peak tailing.[5][6] Try using a mobile phase with a lower pH to suppress silanol ionization. Using an end-capped column can also minimize these interactions. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion.[2] Prepare and inject a more dilute sample to see if the peak shape improves. |
| Contamination of Guard or Analytical Column | Accumulation of matrix components on the column frit or packing material can cause peak distortion and increased backpressure.[7] First, try replacing the guard column. If the problem persists, back-flushing the analytical column may help. As a preventative measure, always filter samples before injection and use appropriate sample cleanup procedures.[7] |
| Inappropriate Mobile Phase Composition | An incorrect mobile phase pH or buffer concentration can affect the ionization state of this compound and its interaction with the stationary phase.[8] Ensure the mobile phase is prepared correctly and is within the optimal pH range for the column. |
Problem 2: Inaccurate Quantification (High or Low Recoveries)
Possible Causes and Solutions:
| Cause | Solution |
| Significant Matrix Effect (Ion Suppression or Enhancement) | Co-eluting matrix components interfere with the analyte at the detector. Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or QuEChERS to remove interferences.[9] Alternatively, use a matrix-matched calibration curve or the standard addition method for quantification. |
| Analyte Loss During Sample Preparation | This compound may be lost during extraction or cleanup steps. Optimize the sample preparation protocol by evaluating different extraction solvents, pH, and cleanup sorbents. Perform recovery experiments by spiking a known amount of standard into a blank matrix before and after the extraction process to pinpoint the step where the loss occurs. |
| Inaccurate Calibration Curve | Using a solvent-based calibration curve for samples with significant matrix effects will lead to inaccurate results. Prepare a matrix-matched calibration curve by spiking known concentrations of this compound into blank matrix extracts.[10] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and should be optimized for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used.
-
Solvent A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.8).
-
Solvent B: Acetonitrile or Methanol (B129727).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector at the maximum absorbance wavelength of this compound (approximately 400-420 nm).
-
Column Temperature: 30 °C.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Textile Effluent
This is a general procedure that needs to be optimized based on the specific characteristics of the wastewater.
-
Sample Pre-treatment: Adjust the pH of the water sample to approximately 2-3 with an appropriate acid. Filter the sample to remove any particulate matter.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
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Sample Loading: Load the pre-treated water sample onto the SPE cartridge.
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Washing: Wash the cartridge with deionized water to remove polar impurities.
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Elution: Elute this compound from the cartridge with a suitable organic solvent like methanol or acetonitrile.
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Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for azo dye analysis in different matrices. While this data is not specific to this compound, it provides a useful reference for what can be expected and the effectiveness of different analytical strategies.
| Matrix | Sample Preparation Method | Analyte(s) | Recovery (%) | Matrix Effect (%) | Reference |
| Spices | QuEChERS | Azo Dyes | 85.8 - 102.8 | Not specified | [11] |
| Chili Powder | Acetonitrile Extraction | Azo Dyes | >85 | Not specified | [4] |
| Wastewater | SPE | Azo Dyes | 71.2 - 104.9 | Not specified | [11] |
| Meat, Eggs, Shrimp, Fish | Ethyl Acetate/Salting-Out Extraction | Nitroimidazoles and Dyes | 61.2 - 118.4 | -98.8 to 13.9 | [11] |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. staff-old.najah.edu [staff-old.najah.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. leatherpanel.org [leatherpanel.org]
- 4. A simple method to quantify azo dyes in spices based on flow injection chromatography combined with chemometric tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of Commercially Available Acid Yellow 110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available Acid Yellow 110. The information is designed to address specific issues that may be encountered during experimental analysis of this dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic azo dye.[1][2] Due to its bright yellow hue and good fastness properties, it is primarily used in the dyeing of textiles (such as wool and silk), leather, and paper.[1][2][3]
Q2: What are the expected purity levels for commercial this compound?
Commercial grades of this compound typically have a dye content of over 98%.[1] However, the actual purity can vary between suppliers and batches. It is crucial to perform purity analysis to ensure the quality and consistency of the dye for experimental use.
Q3: What are the potential impurities in commercial this compound?
Impurities in commercial this compound can originate from the synthesis process and may include:
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Unreacted starting materials: Such as aniline (B41778) derivatives.[3]
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By-products from side reactions: The synthesis of azo dyes can lead to the formation of related colored and colorless compounds.[4]
-
Isomers: Structural isomers of this compound may be present.
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Inorganic salts: Resulting from the manufacturing and purification processes.
Q4: Which analytical techniques are most suitable for the purity analysis of this compound?
The most common and effective techniques for analyzing the purity of azo dyes like this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with a UV-Vis or Diode Array Detector (DAD), is the preferred method for separating and quantifying the dye and its organic impurities.
-
UV-Visible Spectrophotometry: A straightforward and rapid method for determining the dye concentration and for preliminary purity checks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the purity determination of this compound. Method optimization may be required based on the specific instrument and commercial dye lot.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size)
-
UV-Vis or Diode Array Detector (DAD)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Standard: this compound reference standard of known purity
-
Sample: Commercial this compound
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 100 µg/mL. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the same solvent as the standard to obtain a concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection Wavelength: Set the detector to the maximum absorbance wavelength (λmax) of this compound (typically around 480 nm). A DAD can be used to monitor a wider range to detect impurities with different absorption spectra.
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 2% B
-
2-21 min: 2% to 100% B
-
21-27 min: 100% B
-
27.1-30 min: 2% B (re-equilibration)
-
-
-
Analysis: Inject the prepared standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve. The purity is calculated as the percentage of the main dye peak area relative to the total peak area of all components in the chromatogram.
UV-Visible Spectrophotometry Analysis
This method is suitable for a quick estimation of dye content.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Standard: this compound reference standard of known purity
-
Sample: Commercial this compound
-
Solvent: Deionized water or a suitable buffer
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From this, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the commercial this compound in the same solvent, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Wavelength Scan: Perform a wavelength scan of a standard solution to determine the maximum absorbance wavelength (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Measurement: Measure the absorbance of the sample solution at λmax.
-
Calculation: Determine the concentration of the dye in the sample from the calibration curve. The dye content can be calculated based on the weight of the sample used to prepare the solution.
Data Presentation
Table 1: Illustrative HPLC Purity Data for Commercial this compound Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| AY110-A | 15.2 | 98.5 | 98.5 |
| AY110-B | 15.3 | 97.2 | 97.2 |
| AY110-C | 15.2 | 99.1 | 99.1 |
Table 2: Illustrative Spectrophotometric Data for Commercial this compound Batches
| Batch ID | λmax (nm) | Absorbance at λmax | Calculated Dye Content (%) |
| AY110-A | 482 | 0.852 | 98.2 |
| AY110-B | 481 | 0.835 | 96.8 |
| AY110-C | 482 | 0.860 | 99.0 |
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | 1. No injection or incorrect injection volume. 2. Detector lamp is off. 3. Mobile phase flow is interrupted. | 1. Check autosampler/injector for proper operation. 2. Ensure the detector lamp is on and has sufficient energy. 3. Check for leaks, ensure solvent reservoirs are not empty, and purge the pump. |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Dilute the sample. 2. Adjust mobile phase pH or add an ion-pairing agent. 3. Replace the column. |
| Peak Splitting or Broadening | 1. Column is contaminated or clogged. 2. Incompatible sample solvent with the mobile phase. 3. Column void. | 1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the initial mobile phase. 3. Replace the column. |
| Fluctuating Baseline | 1. Air bubbles in the system. 2. Inconsistent mobile phase mixing. 3. Contaminated detector flow cell. | 1. Degas the mobile phase and purge the system. 2. Check the pump's proportioning valves and pre-mix the mobile phase if necessary. 3. Flush the flow cell with a strong solvent. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient. | 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Increase the equilibration time between runs. |
Spectrophotometry Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Drifting Readings | 1. Instrument not warmed up. 2. Dirty or scratched cuvettes. 3. Air bubbles in the sample. | 1. Allow the instrument to warm up for at least 30 minutes. 2. Clean cuvettes carefully with a lint-free cloth. Use matched cuvettes for blank and sample. 3. Gently tap the cuvette to dislodge air bubbles. |
| Absorbance is Too High or Too Low | 1. Sample concentration is outside the linear range. 2. Incorrect wavelength setting. | 1. Dilute or concentrate the sample accordingly. 2. Verify the λmax and ensure the correct wavelength is set. |
| Negative Absorbance Reading | 1. Incorrect blank solution used. 2. Sample is less absorbing than the blank. | 1. Ensure the blank contains the same solvent as the sample. 2. Re-blank the instrument. |
Visualizations
References
Improving the lightfastness and wash fastness of Acid Yellow 110 on substrates
This technical support center provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the lightfastness and wash fastness of Acid Yellow 110 on various substrates.
Troubleshooting Guides
Question: Why is the lightfastness of my this compound-dyed substrate poor?
Answer:
Poor lightfastness of this compound, which is an azo dye, is often due to the photodegradation of the dye molecules upon exposure to UV and visible light.[1][2] Several factors can contribute to this issue.
-
Dye Concentration: Lighter shades of dyed fabrics tend to have lower lightfastness because the dye is in a more dispersed state on the fiber, increasing its exposure to light.[3]
-
Presence of UV Radiation: The substrate's exposure to direct sunlight or artificial light sources with a high UV component will accelerate fading.[1]
-
Residual Auxiliaries: Certain finishing agents, like some cationic softeners, can negatively impact the lightfastness of acid dyes.[3]
-
Improper Aftertreatment: The absence of a suitable UV absorber or lightfastness enhancer in the finishing process can lead to poor lightfastness.[3]
To address this, consider incorporating a UV absorber in your finishing process and ensure that all post-dyeing washing is thorough to remove any residual chemicals that might contribute to fading.
Question: How can I improve the poor wash fastness of my dyed fabric?
Answer:
Poor wash fastness in fabrics dyed with this compound typically results from inadequate fixation of the dye molecules to the substrate, leading to dye bleeding during washing.
-
Insufficient Dye Fixation: Acid dyes bind to polyamide fibers like nylon and wool through ionic bonds. If these bonds are weak or not fully formed, the dye will have poor wash fastness.
-
Presence of Unfixed Dye: If unfixed or hydrolyzed dye is not thoroughly washed out after the dyeing process, it will be removed during subsequent washing, leading to staining of adjacent fabrics.[3]
-
Inadequate Aftertreatment: The use of a suitable fixing agent is crucial for improving the wash fastness of acid dyes.[4][5]
To improve wash fastness, it is essential to optimize the dyeing process to ensure maximum dye fixation and to incorporate an aftertreatment step with a cationic fixing agent or a synthetic tanning agent (syntan).[6][7][8] A thorough soaping and rinsing process after dyeing is also critical to remove any loose dye.[3]
Frequently Asked Questions (FAQs)
Question: What is lightfastness and how is it measured for this compound?
Answer:
Lightfastness is the resistance of a dyed material to color change as a result of exposure to light. For textiles, it is typically evaluated according to the ISO 105-B02 standard.[9][10] The test involves exposing the dyed substrate to an artificial light source, such as a xenon arc lamp, that simulates natural daylight under controlled conditions.[9][10][11] The degree of fading is assessed by comparing the change in color of the test specimen to a set of blue wool references, which have a known lightfastness rating from 1 (very poor) to 8 (excellent).[9] this compound typically has a lightfastness rating of 4-5.[12]
Question: What is wash fastness and what is the standard test method?
Answer:
Wash fastness refers to the ability of a dyed fabric to retain its color and not stain other fabrics during washing.[13] The most common standard for testing wash fastness is ISO 105-C06.[13][14] In this test, a dyed specimen is washed along with a multifiber fabric strip under specified conditions of temperature, time, and detergent.[13][15] The assessment is twofold: the color change of the dyed specimen and the degree of staining on the adjacent multifiber fabric are evaluated using a grey scale.[13][15] this compound generally exhibits a good wash fastness rating of 5.[12][16]
Question: What are the common aftertreatments to improve the fastness of acid dyes?
Answer:
Aftertreatments are crucial for enhancing the fastness properties of acid dyes.
-
For Lightfastness: The application of UV absorbers is a common method. These compounds absorb harmful UV radiation and dissipate it as heat, thus protecting the dye molecules from photodegradation.[17] Common types of UV absorbers include benzotriazoles and benzophenones.[18]
-
For Wash Fastness: Cationic fixing agents are widely used to improve the wash fastness of acid dyes.[5][19] These agents form a complex with the anionic dye molecules, increasing their size and reducing their solubility in water, which helps to lock the dye within the fiber.[7] Synthetic tanning agents (syntans) can also be used, sometimes in combination with cationic agents, to further enhance wash fastness.[6][7][8][20]
Question: Can the dyeing process itself influence the fastness properties?
Answer:
Yes, the dyeing process plays a significant role in the final fastness properties of the dyed substrate.
-
pH Control: Maintaining the correct pH during dyeing is critical for the proper exhaustion and fixation of acid dyes onto the fiber.
-
Temperature and Time: A controlled temperature and sufficient dyeing time are necessary to ensure that the dye penetrates the fiber and forms strong bonds.
-
Washing and Rinsing: A thorough washing and rinsing step after dyeing is essential to remove any unfixed dye from the surface of the fabric. Residual unfixed dye can lead to poor wash fastness and can also negatively affect lightfastness.[3]
Data Presentation
The following tables provide illustrative data on the potential improvement in lightfastness and wash fastness of this compound on a polyamide substrate with the application of aftertreatments. The data is based on general expectations for acid dyes and is intended for demonstrative purposes.
Table 1: Illustrative Lightfastness Improvement of this compound with UV Absorber Treatment
| Treatment | Lightfastness Rating (Blue Wool Scale) |
| Untreated | 4-5 |
| Treated with UV Absorber (2% owf) | 6 |
Table 2: Illustrative Wash Fastness Improvement of this compound with Cationic Fixing Agent
| Treatment | Wash Fastness Rating (Grey Scale for Staining) |
| Untreated | 4 |
| Treated with Cationic Fixative (2% owf) | 5 |
Experimental Protocols
Protocol 1: Lightfastness Testing (Based on ISO 105-B02)
-
Specimen Preparation: Cut a specimen of the dyed substrate to the dimensions specified by the sample holder of the lightfastness tester. A portion of the specimen should be covered with an opaque mask.
-
Mounting: Mount the specimen in the sample holder, ensuring good contact with the mask.
-
Reference Materials: Place a set of blue wool references (ISO 105-B02) in the sample holders alongside the test specimen.
-
Exposure: Place the sample holders in a xenon arc lightfastness tester. Expose the specimens to the artificial light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.[9][10][11]
-
Assessment: Periodically inspect the specimen for fading. The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a grade 4 on the grey scale for color change. The lightfastness rating is then determined by comparing the fading of the specimen to the fading of the blue wool references.[9]
Protocol 2: Wash Fastness Testing (Based on ISO 105-C06)
-
Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric.[13]
-
Composite Specimen: Sew the dyed specimen onto a multifiber fabric of the same dimensions along one of the shorter sides.[13]
-
Washing Solution: Prepare a solution containing a standard detergent (e.g., ECE phosphate (B84403) reference detergent) at the concentration specified in the ISO 105-C06 standard (e.g., 4 g/L).[15]
-
Washing Procedure: Place the composite specimen in a stainless-steel container with the specified number of steel balls and the washing solution.[15][21] The container is then agitated in a laundering machine at a specified temperature (e.g., 60°C) and for a specific duration (e.g., 30 minutes).[15]
-
Rinsing and Drying: After the wash cycle, rinse the composite specimen thoroughly with distilled water and then with cold tap water.[22] Squeeze out the excess water and dry the specimen in air at a temperature not exceeding 60°C.[15]
-
Assessment: Evaluate the change in color of the dyed specimen and the staining on each type of fiber in the multifiber fabric using the grey scale under standard lighting conditions.[13][15]
Visualizations
Caption: Logical relationship for improving lightfastness.
Caption: Experimental workflow for enhancing wash fastness.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]
- 3. How to improve the light fastness of textiles? [utstesters.com]
- 4. Fixing agents are used to fixing color of fabric after dyeing and printing [dymachem.com]
- 5. fineotex.com [fineotex.com]
- 6. Application of Natural and Synthetic Tanning agent and Cationic Compounds for Improvement of Wash Fastness of dyed Silk, Wool and Nylon with Acid Dyes [jtst.ir]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Improvement of Wash Fastness of Direct and Acid Dyes Applied to Silk by Aftertreatment with Syntan, Syntan/Cation, and Full Backtan Processes | Semantic Scholar [semanticscholar.org]
- 9. ISO 105-B02 | Q-Lab [q-lab.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 12. colorantsgroup.com [colorantsgroup.com]
- 13. textilelearner.net [textilelearner.net]
- 14. chiuvention.com [chiuvention.com]
- 15. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 16. This compound Manufacturers in Mumbai India [colorantsgroup.com]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 19. Cationic dye fixing agent Uesd in Printed and Dyed Textiles [tianshengchem.com]
- 20. sid.ir [sid.ir]
- 21. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 22. Color Fastness to Washing Test (ISO 105 C06, & AATCC 61 2A) [takeilm.blogspot.com]
Validation & Comparative
A Comparative Guide to Acid Yellow 110 and Other Acid Dyes for Polyamide Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of C.I. Acid Yellow 110 with other classes of acid dyes for the dyeing of polyamide substrates such as nylon. The information presented is supported by available technical data and findings from scientific literature to assist in the selection of appropriate dyes for specific research and development applications.
Acid dyes are anionic dyes that are applied to polyamide fibers from an acidic dyebath. The dyeing mechanism involves the formation of ionic bonds between the anionic sulfonate groups of the dye molecules and the protonated amino groups of the polyamide fibers. The performance of these dyes, particularly their leveling properties and fastness, is influenced by their molecular structure, including molecular size and the number of sulfonic acid groups.
Comparative Performance Data
The following table summarizes the performance characteristics of this compound and provides a comparison with other general classes of acid dyes. It is important to note that the data for this compound is derived from its technical specifications, while the data for other acid dye classes is based on general performance characteristics reported in the literature. Direct comparison is most accurate when data is generated from a single, controlled study.
| Dye | C.I. Name | Class | Molecular Structure | Typical Application pH | Leveling Properties | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) |
| This compound | This compound | Leveling Acid Dye | Monoazo | 4.0 - 5.5 | Excellent | 4-5 | 5 |
| Typical Milling Acid Dye | Varies | Milling Acid Dye | Often Disazo | 5.0 - 6.0 | Moderate to Good | Good to Excellent | Good to Excellent |
| Typical Metal-Complex Acid Dye | Varies | 1:2 Metal-Complex Dye | Azo dye complexed with a metal ion | 6.0 - 7.0 | Poor to Moderate | Excellent | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of dye performance. Below are standard protocols for key experiments in polyamide dyeing.
Polyamide Dyeing Protocol
This protocol describes a typical exhaust dyeing process for polyamide fabric.
-
Fabric Preparation: The polyamide fabric is first scoured to remove any impurities, oils, or finishes. This is typically done by washing the fabric in a solution containing a non-ionic detergent at 60-70°C for 20-30 minutes, followed by thorough rinsing.
-
Dye Bath Preparation: A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 20:1). The required amount of acid dye is dissolved in deionized water. A leveling agent is often added to ensure even dye uptake. The pH of the dyebath is adjusted to the desired value (e.g., 4.5-5.5 for leveling dyes) using a suitable acid, such as acetic acid or formic acid.
-
Dyeing Process: The scoured and wetted polyamide fabric is introduced into the dyebath at a starting temperature of approximately 40°C. The temperature is gradually raised to the dyeing temperature (typically 95-100°C) at a rate of 1-2°C per minute. Dyeing is continued at this temperature for 45-60 minutes with gentle agitation to ensure uniform dyeing.
-
Rinsing and After-treatment: After dyeing, the fabric is rinsed thoroughly with cold water to remove any unfixed dye. An after-treatment or reduction clearing may be performed to improve wash fastness. This often involves treating the dyed fabric in a solution containing a clearing agent at a specific temperature and pH.
-
Drying: The rinsed and after-treated fabric is then dried at an appropriate temperature.
Wash Fastness Test (ISO 105-C06)
This test assesses the resistance of the color of the dyed fabric to washing.
-
Specimen Preparation: A specimen of the dyed polyamide fabric is prepared and attached to a multi-fiber strip containing different types of fibers (e.g., cotton, wool, polyester, nylon, acrylic).
-
Washing Procedure: The specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls. The container is then agitated in a laundering machine at a specific temperature (e.g., 40°C, 50°C, or 60°C) for a defined duration (e.g., 30 minutes).
-
Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed fabric is assessed using the Grey Scale for Assessing Change in Colour, and the degree of staining on the adjacent multi-fiber strip is evaluated using the Grey Scale for Assessing Staining. The results are rated on a scale of 1 to 5, where 5 represents no change and 1 represents a significant change or staining.
Light Fastness Test (ISO 105-B02)
This test determines the resistance of the dyed material to the fading effects of light.
-
Specimen Preparation: A specimen of the dyed polyamide fabric is mounted in a holder, with a portion of it covered to serve as an unexposed reference.
-
Exposure: The mounted specimen is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight. The exposure is carried out for a specified period or until a certain level of fading is observed on a set of blue wool standards that are exposed simultaneously.
-
Evaluation: The fading of the dyed specimen is assessed by comparing the exposed portion to the unexposed portion. The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness and 1 indicates the lowest.
Signaling Pathways and Logical Relationships
The performance of acid dyes on polyamide is intrinsically linked to their molecular characteristics. The following diagram illustrates the relationship between the structural features of acid dyes and their resulting dyeing properties.
Caption: Relationship between acid dye characteristics and performance on polyamide.
Conclusion
C.I. This compound, as a leveling acid dye, offers excellent leveling properties, making it suitable for achieving uniform and even shades on polyamide fibers. Its good wash and light fastness make it a reliable choice for many applications. In comparison, milling and metal-complex acid dyes generally provide superior wash and light fastness due to their larger molecular size and stronger interaction with the fiber. However, this often comes at the cost of their leveling properties, requiring more careful control of the dyeing process to avoid unlevel dyeing. The selection of an appropriate acid dye will, therefore, depend on the specific requirements of the application, balancing the need for levelness with the desired fastness properties.
A Comparative Guide to the Validation of Analytical Methods for Quantifying Acid Yellow 110 in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Acid Yellow 110 (also known as Sunset Yellow FCF) in water samples. The following sections present key performance data, detailed experimental protocols, and a workflow for method validation to aid in the selection of the most appropriate analytical strategy.
Data Presentation: Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) generally offer higher sensitivity and selectivity, while spectrophotometric methods provide a simpler and more cost-effective alternative.[1][2] The table below summarizes the key validation parameters for various analytical techniques.
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-DAD | 0.4–15.0 mg/L | 95.8 - 104.5% | < 5% | 0.07 mg/L | 0.25 mg/L |
| UPLC-MS/MS | 0.005 - 5 µg/L | 71.2 - 104.9% | < 14% | 0.01 µg/L | 0.01-0.1 µg/l |
| Spectrophotometry (Cloud Point Extraction) | 0.01 – 4.00 µg/mL | 98.56% | 1.44% | 0.0078 µg/mL | 0.0261 µg/mL |
| Spectrophotometry (Solid-Phase Extraction) | 0.2–50.0 µg/mL | - | < 7% | 2.0 µg/L | - |
| Thin-Layer Chromatography (TLC) | - | 96.39–102.76% | - | 5.21–9.34 ng/spot | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the determination of synthetic dyes due to its good repeatability and sensitivity.[1]
-
Sample Preparation: Water samples are typically filtered through a 0.45 µm membrane filter prior to injection. For samples with complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[3]
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a Diode-Array Detector (DAD) is used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4]
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength of this compound, which is approximately 482 nm.[5][6]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For ultra-trace level detection, UPLC-MS/MS provides superior sensitivity and selectivity.[2]
-
Sample Preparation: Water samples are fortified with an internal standard and then subjected to solid-phase extraction (SPE) for pre-concentration and clean-up.[2][7]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer operating in the positive or negative electrospray ionization (ESI) mode. A pentafluorophenyl (F5) analytical column can be used for separation.[2][7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium acetate (B1210297) buffer and acetonitrile (B52724) is typically used.[2][7]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Quantification is achieved using a matrix-matched calibration curve.
Spectrophotometry
Spectrophotometric methods offer a simple and rapid approach for the determination of this compound.[1][8]
-
Sample Preparation: Depending on the sample matrix and required sensitivity, a pre-concentration step such as cloud point extraction (CPE) or solid-phase extraction (SPE) may be employed.[3][5] For CPE, a non-ionic surfactant is used to entrap the analyte in a small volume of surfactant-rich phase.[5] For SPE, the sample is passed through a sorbent that retains the analyte, which is then eluted with a suitable solvent.[3]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Measurement: The absorbance of the sample (or the extract) is measured at the wavelength of maximum absorbance for this compound (around 482 nm).[5][6]
-
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standard solutions.
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[9][10] The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound in water samples.
Caption: Workflow for the validation of an analytical method.
References
- 1. eprints.ums.edu.my [eprints.ums.edu.my]
- 2. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. jespublication.com [jespublication.com]
Comparative Ecotoxicity of Acid Yellow 110 and its Alternatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is a critical aspect of sustainable practice. This guide provides a comparative analysis of the ecotoxicity of the synthetic azo dye, Acid Yellow 110, and its potential alternatives in both industrial and food applications. The comparison is based on available experimental data and predictive models, offering a quantitative basis for informed decision-making.
Executive Summary
This compound, a widely used colorant in textiles, paper, leather, and as a food additive under the name Sunset Yellow FCF, belongs to the azo dye class, which has raised environmental and health concerns. This guide evaluates its ecotoxicological profile against other synthetic dyes and natural colorants such as curcumin, annatto (B74696), and beta-carotene (B85742). While comprehensive aquatic ecotoxicity data for this compound is limited, information on related azo dyes and predictive models suggests a potential for environmental risk. In contrast, natural alternatives generally exhibit lower toxicity, although quantitative data can be scarce. This document compiles available data, outlines standard ecotoxicity testing protocols, and presents visual workflows to aid in the selection of more environmentally benign alternatives.
Comparative Ecotoxicity Data
The following table summarizes the available quantitative ecotoxicity data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and some data, particularly for natural colorants, are sparse.
| Substance Name | Common Name / Class | Test Organism | Endpoint | Duration | Value (mg/L) |
| This compound | Sunset Yellow FCF | Pimephales promelas (Fathead Minnow) | LC50 | 96 h | > 100 (Predicted) |
| Daphnia magna (Water Flea) | EC50 | 48 h | > 100 (Predicted) | ||
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | > 100 (Predicted) | ||
| Curcumin | Turmeric | Danio rerio (Zebrafish) Embryo | LC50 | 96 h | 0.0021 |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.0046 | ||
| Annatto | Natural Colorant | Daphnia magna (Water Flea) | EC50 | 48 h | Low Toxicity |
| Fish | LC50 | 96 h | Low Toxicity | ||
| Algae | EC50 | 72 h | Low Toxicity | ||
| Beta-carotene | Natural Colorant | Fish, Daphnia, Algae | LC50/EC50 | - | Not expected to be toxic to aquatic organisms |
| Disperse Yellow 7 | Disperse Dye | Pimephales promelas (Fathead minnow) | LC50 | 20 days | 0.025 |
| Reactive Yellow 145 | Reactive Dye | Pseudomonas aeruginosa | - | 96 h | Complete decolorization at 50 mg/L |
Note: Predicted values are derived from Quantitative Structure-Activity Relationship (QSAR) models. Data for annatto and beta-carotene are largely qualitative, reflecting a general consensus of low aquatic toxicity.
Experimental Protocols
The ecotoxicity data presented are typically generated following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna is the most commonly used species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The main endpoint is the EC50 (Effective Concentration 50%), which is the concentration that causes immobilization in 50% of the daphnids.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organism: A common test species is the green alga Pseudokirchneriella subcapitata.
-
Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance over a 72-hour period. Algal growth is measured by cell counts or other biomass indicators.
-
Endpoint: The EC50 is calculated based on the inhibition of growth rate or yield compared to a control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the ecotoxicological comparison of dyes.
Conclusion
The available data suggests that natural colorants such as curcumin, annatto, and beta-carotene present a lower ecotoxicological risk compared to the synthetic azo dye this compound and other synthetic alternatives like disperse dyes. However, the scarcity of direct, quantitative aquatic toxicity data for some of these natural alternatives highlights a need for further research to enable more robust comparisons. For applications where environmental impact is a primary concern, prioritizing the use of these natural colorants is a prudent approach. When synthetic dyes are necessary, a thorough evaluation of their ecotoxicity profiles, based on standardized testing, is essential for responsible chemical management. This guide serves as a foundational resource for researchers and professionals to navigate the complexities of dye selection with a focus on environmental stewardship.
Performance comparison of Acid Yellow 110 and natural dyes in textile applications
In the dynamic world of textile coloration, the choice between synthetic and natural dyes is a critical consideration for researchers and product developers. This guide provides an in-depth, objective comparison of the performance characteristics of Acid Yellow 110, a synthetic azo dye, against three prominent natural yellow dyes: Turmeric (Curcuma longa), Pomegranate peel (Punica granatum), and Weld (Reseda luteola). This analysis is supported by experimental data on colorfastness and application protocols to assist professionals in making informed decisions for their textile applications.
Executive Summary
This compound consistently demonstrates superior colorfastness properties, particularly in terms of light and wash fastness, when compared to the selected natural dyes.[1][2] However, natural dyes offer a more sustainable and eco-friendly profile, a factor of increasing importance in the textile industry. The performance of natural dyes can be significantly enhanced through the use of mordants, though this adds complexity to the dyeing process.[3][4][5] This guide will delve into the quantitative performance data and the experimental methodologies that underpin these findings.
Quantitative Performance Comparison
The following tables summarize the colorfastness properties of this compound and the selected natural dyes on various textile fibers. The ratings are based on the standard grayscale for color change and staining, where 5 is excellent and 1 is poor.
Table 1: Colorfastness Properties of this compound
| Property | Rating (ISO) | Rating (AATCC) |
| Light Fastness | 5 | 4 |
| Soaping (Wash) Fastness | 5 | 5 |
| Perspiration Fastness | 5 | 4-5 |
| Oxygen Bleaching Fastness | 5 | 3-4 |
| Fastness to Seawater | 4-5 | - |
Source: World Dye Variety[2], Technical Data Sheet[1]
Table 2: Comparative Colorfastness of Natural Dyes on Different Fibers
| Natural Dye | Fiber | Light Fastness | Wash Fastness | Rubbing Fastness (Dry/Wet) |
| Turmeric | Cotton | Poor[5] | Poor (without mordant)[5] | Good (without mordant)[5] |
| Silk | 1-3[6] | Good[7] | - | |
| Pomegranate Peel | Cotton | Good (with myrobalan mordant)[4] | Good (with alum mordant)[4] | 4-5 / 4[8] |
| Silk | Good[9] | 5 (with rosin (B192284) fixing agent)[10] | - | |
| Polyamide | Fair[11] | Good[11] | Good[11] | |
| Weld | Wool | Very Good[12] | Moderate to Good[12] | Excellent[12] |
| Cotton | - | - | - |
Note: The performance of natural dyes is highly dependent on the type of mordant used and the specific dyeing process.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following sections outline the typical experimental protocols for dyeing and colorfastness testing.
Dyeing Methodologies
Acid Dyeing Protocol for Wool, Silk, or Nylon with this compound:
-
Preparation of the Dyebath: A dyebath is prepared with a specific liquor-to-material ratio (e.g., 20:1).[13]
-
Addition of Auxiliaries: A leveling agent and acetic acid are added to the dyebath to ensure even dye uptake and to achieve the required acidic pH (typically 4.5-5.5).[13][14]
-
Dye Dissolution: The calculated amount of this compound dye is dissolved in water and added to the dyebath.[13]
-
Dyeing Process: The textile material is introduced into the dyebath. The temperature is gradually raised to the boil (around 90-100°C) and maintained for a specified duration (e.g., 30-60 minutes).[13][14]
-
Rinsing and Drying: After dyeing, the material is thoroughly rinsed with cold water to remove any unfixed dye and then dried.[13]
Natural Dyeing Protocol (General):
-
Extraction of Dye: The natural dye is extracted from the source material (e.g., turmeric powder, pomegranate peels, weld plant material) by boiling in water. The extraction time and temperature vary depending on the material.[4][15]
-
Mordanting: The textile fibers are pre-treated with a mordant (e.g., alum, ferrous sulfate) to improve dye uptake and fastness. This typically involves simmering the fabric in a mordant solution.[4][16]
-
Dyeing: The mordanted fabric is immersed in the dye bath and simmered for a specific period to allow for color absorption.[15]
-
Rinsing and Drying: The dyed fabric is rinsed to remove excess dye and then dried away from direct sunlight.[15]
Colorfastness Testing Protocols
The following American Association of Textile Chemists and Colorists (AATCC) test methods are commonly used to evaluate the colorfastness of dyed textiles.
-
AATCC Test Method 16.3: Colorfastness to Light (Xenon-Arc): This test evaluates the resistance of the dye to fading when exposed to a light source that simulates natural sunlight.[17] The degree of fading is assessed by comparing the exposed sample to an unexposed sample using a grayscale.
-
AATCC Test Method 61: Colorfastness to Laundering, Home and Commercial: Accelerated: This method assesses the resistance of the dye to washing.[17] The test is conducted in a specialized washing machine under controlled conditions of temperature, detergent, and abrasive action. The color change of the sample and the staining of an adjacent multifiber fabric are evaluated.
-
AATCC Test Method 8: Colorfastness to Crocking (Rubbing): This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing.[17][18] A dry and a wet white cloth are rubbed against the dyed fabric using a crockmeter, and the degree of color transfer to the white cloths is assessed.[18]
Discussion and Conclusion
The choice between this compound and natural yellow dyes is a trade-off between performance and sustainability. This compound offers excellent and reliable colorfastness, making it a suitable choice for applications where durability is paramount.[1][2] Its dyeing process is also relatively straightforward.[13][14]
On the other hand, natural dyes like turmeric, pomegranate peel, and weld are derived from renewable resources and are biodegradable, aligning with the growing demand for sustainable textiles. However, their performance, particularly light and wash fastness, can be inconsistent and generally lower than that of synthetic dyes.[5] The use of mordants is often necessary to improve the fastness of natural dyes, but this can introduce environmental concerns depending on the type of mordant used.[3][4][5] For instance, while alum is relatively safe, heavy metal mordants can be toxic.
For researchers and developers, the selection of a dye should be based on the specific requirements of the end product. For high-performance textiles requiring long-lasting color, this compound is a strong candidate. For products where sustainability is the primary driver and some compromise in colorfastness is acceptable, natural dyes present a viable and environmentally conscious alternative. Further research into non-toxic, high-performance mordants could significantly enhance the competitiveness of natural dyes in a broader range of textile applications.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. textilelearner.net [textilelearner.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. emerald.com [emerald.com]
- 6. researchgate.net [researchgate.net]
- 7. researcherslinks.com [researcherslinks.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. Dyeing of 100% Nylon fabric with Acid dye. [diutestudents.blogspot.com]
- 15. Ashleigh Ellis Natural Dye & Eco Art - The Basics of Natural Dyeing - Creating a Dye Bath [ashleighellis.ie]
- 16. Guide to Natural Dyes — Natural Dyes [naturaldyes.ca]
- 17. Exploring AATCC standards for fabric colorfastness - News and Articles [textiletradebuddy.com]
- 18. AATCC 8 crocking colorfastness test method [darongtester.com]
A comparative study of different advanced oxidation processes for Acid Yellow 110 degradation
A Comparative Guide to Advanced Oxidation Processes for the Degradation of Acid Yellow 110
For researchers, scientists, and professionals in drug development and environmental science, the effective degradation of industrial pollutants like the azo dye this compound is a critical area of study. Advanced Oxidation Processes (AOPs) represent a class of powerful methods for the mineralization of such recalcitrant organic compounds. This guide provides a comparative analysis of various AOPs for the degradation of this compound and structurally similar acid yellow dyes, supported by experimental data from scientific literature.
General Mechanism of Advanced Oxidation Processes
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). With a high oxidation potential, the hydroxyl radical non-selectively attacks organic molecules, leading to their degradation and eventual mineralization into carbon dioxide, water, and inorganic ions. The fundamental principle involves the activation of an oxidizing agent (like hydrogen peroxide or ozone) or a catalyst (like TiO2) by an energy source (such as UV light) or a chemical reagent (like Fe2+ ions).
Caption: General mechanism of dye degradation by AOPs.
Comparative Performance of AOPs
The efficiency of different AOPs for the degradation of Acid Yellow dyes is summarized below. It is important to note that direct comparative studies for this compound are limited. Therefore, data from studies on structurally similar Acid Yellow dyes are included for a broader comparison, with the specific dye noted in the tables.
Ozonation (O₃)
Ozonation involves the use of ozone as a powerful oxidant. It can degrade organic compounds directly through molecular ozone or indirectly through the generation of hydroxyl radicals in water, especially at higher pH.
Experimental Data for Ozonation
| Parameter | Value | Reference |
| Dye | Acid Yellow 11 | [1][2] |
| Degradation Efficiency | >99% decolorization | [1][2] |
| Reaction Time | 20 minutes | [1][2] |
| Initial Dye Concentration | 100 mg/L | [1] |
| pH | 9 | [1][2] |
| Ozone Flow Rate | Not specified |
Experimental Protocol: Ozonation
A typical ozonation experiment is conducted in a bubble column reactor. A solution of the dye at a known concentration is prepared. The pH of the solution is adjusted using acid or base. Ozone gas, produced by an ozone generator from an oxygen source, is bubbled through the solution at a specific flow rate. Samples are withdrawn at regular intervals to be analyzed for color removal and degradation using a UV-Vis spectrophotometer and Total Organic Carbon (TOC) analysis, respectively.[3][4]
Fenton and Photo-Fenton Processes
The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is most effective under acidic conditions (typically pH 3). The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.[3]
Experimental Data for Fenton and Photo-Fenton Processes
| Parameter | Fenton | Photo-Fenton | Reference |
| Dye | Acid Yellow 17 | Acid Yellow 36 | [5][6] |
| Degradation Efficiency | 89% | Decolorization in 70 min | [5][6] |
| Reaction Time | 60 minutes | 180 min (mineralization) | [5][6] |
| Initial Dye Concentration | 0.06 mM | Not specified | [5] |
| pH | 3.0 | Acidic | [3][5] |
| [Fe²⁺] | 0.06 mM | Not specified | [5] |
| [H₂O₂] | 0.9 mM | Not specified | [5] |
| Light Source | - | UV (365 nm) | [6] |
Experimental Protocol: Fenton/Photo-Fenton
A batch reactor is filled with the dye solution of a specific concentration. The pH is adjusted to the optimal acidic value (around 3) using sulfuric acid. A predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added and dissolved. The reaction is initiated by adding the required volume of H₂O₂. For the photo-Fenton process, the reactor is simultaneously irradiated with a UV lamp. The mixture is continuously stirred. Aliquots are taken at set time intervals, and the reaction is quenched (e.g., by adding NaOH to raise the pH) before analysis for dye concentration and TOC.[7]
UV/H₂O₂ Process
This process involves the photolysis of hydrogen peroxide by UV irradiation to generate hydroxyl radicals. The efficiency of this method is dependent on the UV light intensity, H₂O₂ concentration, and the pH of the solution.
Experimental Data for UV/H₂O₂ Process
| Parameter | Value | Reference |
| Dye | Acid Yellow 28 | [8] |
| Degradation Efficiency | 98% | [8] |
| Reaction Time | 90 minutes | [8] |
| Initial Dye Concentration | Not specified | |
| pH | Acidic | [8] |
| [H₂O₂] | Not specified | |
| UV Light Source | Short-wave UV (200-280 nm) | [8] |
Experimental Protocol: UV/H₂O₂
The dye solution is placed in a photoreactor equipped with a UV lamp (e.g., a low-pressure mercury lamp). The pH of the solution is adjusted to the desired value. A specific concentration of H₂O₂ is added to the solution. The solution is then irradiated with UV light while being continuously stirred. Samples are collected at regular time intervals for analysis of degradation.[8][9]
Photocatalysis (TiO₂)
Heterogeneous photocatalysis typically employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the dye molecules.
Experimental Data for TiO₂ Photocatalysis
| Parameter | Value | Reference |
| Dye | Acid Yellow 36 | [10] |
| Degradation Efficiency | Total photodegradation | [10] |
| Reaction Time | 60-75 minutes | [10] |
| Initial Dye Concentration | 5 mg/L | [10] |
| pH | Not specified | |
| Catalyst | V-doped TiO₂ | [10] |
| Light Source | Visible light | [10] |
Experimental Protocol: TiO₂ Photocatalysis
A suspension of the TiO₂ catalyst in the dye solution is prepared in a photoreactor. The suspension is typically stirred in the dark for a period to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface. The solution is then irradiated with a suitable light source (UV or visible, depending on the catalyst) while being continuously stirred and often aerated. Samples are taken at intervals, centrifuged or filtered to remove the catalyst particles, and then analyzed.[11][12]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized experimental workflow for AOPs and the signaling pathway of photocatalytic degradation.
Caption: A generalized experimental workflow for AOPs.
Caption: Signaling pathway of TiO₂ photocatalysis.
Conclusion
The degradation of this compound and related azo dyes can be effectively achieved by various advanced oxidation processes. Ozonation appears to be highly efficient, achieving over 99% decolorization in a short period.[1][2] Fenton and photo-Fenton processes are also very effective, particularly at an acidic pH of around 3. The UV/H₂O₂ process and TiO₂ photocatalysis offer viable alternatives, with the latter having the advantage of utilizing visible light with doped catalysts.[10] The choice of the most suitable AOP depends on several factors, including the desired degradation efficiency, operational costs, the composition of the wastewater, and the required treatment time. This guide provides a foundational comparison to aid researchers in selecting and optimizing an appropriate AOP for their specific needs in the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance of the photo-Fenton process in the degradation of a model azo dye mixture - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. neptjournal.com [neptjournal.com]
- 8. rjpn.org [rjpn.org]
- 9. researchgate.net [researchgate.net]
- 10. electrochemsci.org [electrochemsci.org]
- 11. inpressco.com [inpressco.com]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Guide to Spectrophotometric and Chromatographic Analysis of Acid Yellow 110
For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Acid Yellow 110, a widely used industrial dye, is paramount. The choice of analytical methodology can significantly impact the reliability and efficiency of results. This guide provides a detailed comparison of two common analytical techniques for this compound: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented is based on a comprehensive review of published experimental data.
Data Presentation: A Side-by-Side Look at Performance
The performance of any analytical method is assessed by a range of validation parameters. The following tables summarize the key performance indicators for the spectrophotometric and chromatographic analysis of this compound, based on data from various studies.
| Validation Parameter | Spectrophotometric Method | Chromatographic Method (HPLC) |
| Linearity Range | 0.01 - 4.00 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.0078 µg/mL | 0.39 µg/mL |
| Limit of Quantification (LOQ) | 0.0261 µg/mL | 1.17 µg/mL |
| Accuracy (% Recovery) | 96.88% - 103.75% | 98.90% - 101.85% |
| Precision (RSD%) | < 2% | < 1.5% |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized protocols are crucial for reproducible and comparable results. Below are the outlined methodologies for both the spectrophotometric and chromatographic analysis of this compound.
Spectrophotometric Method
This method relies on the principle that the concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength.
-
Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent (e.g., deionized water or a specific buffer solution). A series of standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample containing this compound is dissolved in the same solvent used for the standard solutions. If the sample is a solid, it may require extraction or dissolution, followed by filtration to remove any particulate matter.
-
Spectrophotometric Measurement: The absorbance of the blank (solvent), standard solutions, and the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound, which is typically around 482 nm.
-
Data Analysis: A calibration curve is constructed by plotting the absorbance of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined by interpolating its absorbance value on the calibration curve.
Chromatographic Method (HPLC)
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents).
-
Preparation of Mobile Phase and Standard Solutions: The mobile phase is prepared by mixing the appropriate solvents in a specific ratio. A stock solution and a series of standard solutions of this compound are prepared in the mobile phase. All solutions should be filtered and degassed before use.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted if necessary to fall within the linear range of the method.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: A standard injection volume is 20 µL.
-
Detection: A UV-Visible or Diode Array Detector (DAD) is used to monitor the absorbance at the λmax of this compound.
-
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area or peak height of the sample chromatogram with that of the standard solutions. A calibration curve is generated by plotting the peak area/height of the standards against their concentrations.
Workflow Visualization
To provide a clear overview of the process of method validation and comparison, the following diagram illustrates the logical flow of the experimental work.
Inter-laboratory study for the validation of Acid Yellow 110 analytical protocols
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Analytical Methodologies for the Quantification of Acid Yellow 110.
This guide provides a comprehensive overview and comparison of analytical protocols for the determination of this compound (C.I. 18965). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative data in research and development. This document presents a comparative summary of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, based on available validation data, to assist in the selection of a suitable method for specific analytical needs.
Performance Comparison of Analytical Methods
The choice between analytical techniques for the quantification of this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the performance characteristics of two common analytical methods.
| Parameter | HPLC-UV | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Measurement of light absorption at a specific wavelength |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Selectivity | High (separates from matrix components) | Moderate (prone to interference from other absorbing species) |
| Throughput | Lower (due to chromatographic run times) | Higher (rapid measurements) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers high selectivity and sensitivity for the quantification of this compound, making it suitable for complex matrices.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 20 mM ammonium acetate buffer (pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 420 nm.
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
UV-Visible Spectrophotometry
This method is a simpler and more rapid technique for the determination of this compound, suitable for relatively clean sample matrices.
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Reagents:
-
Deionized water.
-
This compound reference standard.
3. Analytical Procedure:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution (typically around 420 nm).
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in deionized water.
-
Dilute as necessary to bring the absorbance within the linear range of the instrument.
-
-
Measurement:
-
Measure the absorbance of the sample solution at the λmax against a deionized water blank.
-
4. Calibration:
-
Prepare a series of standard solutions of this compound in deionized water.
-
Measure the absorbance of each standard and construct a calibration curve by plotting absorbance against concentration.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for each analytical protocol.
A Comparative Analysis of Acid Yellow 110 Dyeing Efficiency on Wool and Silk Fibers
A comprehensive guide for researchers on the dyeing performance of Acid Yellow 110, detailing experimental protocols and comparative data on wool and silk substrates.
The dyeing efficiency of acid dyes on protein-based fibers is a critical area of study for textile chemists and material scientists. This guide provides a detailed comparison of the dyeing efficiency of this compound on two common protein fibers: wool and silk. While both are proteinaceous materials, their distinct chemical and physical structures lead to notable differences in dye uptake, fixation, and overall colorfastness. This report outlines the fundamental properties of these fibers and the dye, presents a standardized experimental protocol for their dyeing, and summarizes the comparative performance data in easily digestible formats.
Fundamental Properties of Fibers and Dye
Wool and silk are both natural protein fibers, primarily composed of amino acids. However, their protein compositions and morphologies differ significantly, influencing their interaction with dyes.
-
Wool: A product of sheep fleece, wool is primarily composed of the protein α-keratin. Its structure is complex, featuring a cuticle, cortex, and medulla. The presence of numerous amino and carboxyl functional groups, along with disulfide cross-links within the keratin (B1170402) structure, provides ample sites for interaction with acid dyes.
-
Silk: Produced by the silkworm Bombyx mori, silk is composed mainly of the protein fibroin, which has a β-pleated sheet structure. Like wool, silk possesses amino and carboxyl groups that can serve as dye sites. However, it lacks the disulfide bonds found in wool, resulting in a less cross-linked and more crystalline structure.
This compound is a monoazo acid dye. Its chemical structure contains one or more sulfonic acid (-SO₃H) groups. In an acidic dyebath, these groups become anionic (-SO₃⁻), while the amino groups (-NH₂) in the wool and silk fibers become protonated and cationic (-NH₃⁺). This difference in charge facilitates the initial attraction and subsequent ionic bonding between the dye and the fiber, which is the primary mechanism of acid dyeing.
Experimental Protocol: Acid Dyeing of Wool and Silk
The following protocol outlines a standardized procedure for the comparative dyeing of wool and silk fibers with this compound.
Materials:
-
Scoured and bleached plain weave wool fabric
-
Degummed and bleached plain weave silk fabric
-
This compound (C.I. This compound)
-
Acetic acid (CH₃COOH)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Non-ionic detergent
-
Distilled water
-
Laboratory dyeing apparatus (e.g., shaking water bath or beaker dyeing machine)
-
Spectrophotometer
Procedure:
-
Fabric Preparation: Both wool and silk fabrics are pre-wetted in distilled water for 30 minutes.
-
Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 40:1. The required amount of this compound (e.g., 1% on the weight of fabric, owf) is dissolved in a small amount of hot distilled water and then added to the dye bath.
-
Dyeing Process:
-
The wetted fabric samples are introduced into the dye bath at 40°C.
-
The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.
-
Sodium sulfate (e.g., 10 g/L) is added as a leveling agent to promote even dye distribution.
-
The temperature of the dye bath is raised to 90-95°C for wool and 85-90°C for silk at a rate of 2°C/minute.
-
Dyeing is continued at this temperature for 60 minutes with constant agitation.
-
-
Post-Dyeing Treatment:
-
The dyed samples are removed from the dye bath, rinsed with cold water.
-
A soaping treatment is carried out using a 2 g/L solution of a non-ionic detergent at 60°C for 15 minutes to remove any unfixed dye.
-
The samples are then thoroughly rinsed with cold water and air-dried.
-
Workflow for Comparative Dyeing of Wool and Silk:
Cytotoxicity comparison between Acid Yellow 110 and other commercial azo dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of several commercial azo dyes. While the primary focus was to compare the cytotoxicity of Acid Yellow 110 with other azo dyes, a comprehensive search of publicly available scientific literature and toxicological databases did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound on any human cell line. This lack of data is a significant finding in itself, highlighting a gap in the toxicological screening of this particular dye.
This guide, therefore, presents available quantitative data for other commercially relevant azo dyes to provide a baseline for understanding the potential cytotoxic profiles within this class of compounds. The information herein is intended to assist researchers in evaluating the potential biological effects of azo dyes and to underscore the importance of thorough toxicological assessment.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for several commercial azo dyes on a human glioblastoma (GB) cell line. A lower IC50 value indicates a higher cytotoxic potential. This data is derived from a study evaluating the antiproliferative effects of these dyes.[1][2]
| Dye Name | Cell Line | Exposure Time | IC50 Value (µM) |
| Alizarin Yellow | Human Glioblastoma (GB) | 3 days | 32.59 |
| 7 days | 20.57 | ||
| Butter Yellow | Human Glioblastoma (GB) | 3 days | Not Reported |
| 7 days | Not Reported | ||
| Methyl Orange | Human Glioblastoma (GB) | 3 days | 26.47 |
| 7 days | 13.88 | ||
| Sudan I | Human Glioblastoma (GB) | 3 days | Not Reported |
| 7 days | 12.48 |
Note: "Not Reported" indicates that the IC50 value was not explicitly stated for that specific time point in the referenced study.
Experimental Protocols
The cytotoxicity data presented in this guide is primarily generated using the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard method for determining the cytotoxic effects of compounds on cultured cells.
Principle: The MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Cell culture medium
-
Test compounds (azo dyes) at various concentrations
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of culture medium.[3] Incubate for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Once cells reach approximately 40-50% confluency, replace the medium with fresh medium containing various concentrations of the azo dyes.[3] Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Formazan Formation: Incubate the plates for 1-4 hours to allow for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark to ensure complete solubilization.[3] Measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the dye that causes 50% inhibition of cell viability, can then be determined from a dose-response curve.
Signaling Pathways in Azo Dye-Induced Cytotoxicity
The cytotoxic effects of azo dyes are often linked to the induction of apoptosis (programmed cell death). While the specific pathways can vary depending on the dye and cell type, a common mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic signaling cascades.
One of the key pathways implicated in chemical-induced apoptosis is the mitochondria-mediated pathway. Toxic compounds can disrupt mitochondrial function, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process, resulting in cell death. Studies on various azo dyes have suggested their involvement in activating such apoptotic pathways.[4][5][6]
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for determining azo dye cytotoxicity using the MTT assay.
Signaling Pathway: Azo Dye-Induced Apoptosis
References
- 1. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of Azo-dyes on glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtweet.com [researchtweet.com]
- 4. Synthetic azo-dye, Tartrazine induces neurodevelopmental toxicity via mitochondria-mediated apoptosis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. worldsresearchassociation.com [worldsresearchassociation.com]
A Comparative Guide to Adsorbent Materials for the Removal of Acid Yellow 110 from Water
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Adsorbent Efficacy
The effective removal of dyes like Acid Yellow 110 (AY 110) from wastewater is a critical challenge in environmental remediation. This guide provides a comparative analysis of different adsorbent materials for the removal of AY 110, offering a resource for researchers and scientists in selecting the most appropriate material for their needs. The comparison is based on reported experimental data, focusing on adsorption capacity and the conditions under which these results were achieved.
Performance Comparison of Adsorbent Materials
The efficacy of an adsorbent is primarily evaluated by its maximum adsorption capacity (qmax), which indicates the maximum amount of adsorbate that can be removed per unit mass of the adsorbent. The following table summarizes the available quantitative data for the removal of this compound by different adsorbent materials.
| Adsorbent Material Category | Specific Adsorbent | Maximum Adsorption Capacity (qmax) (mg/g) | Experimental Conditions | Reference |
| Biomass-Based Adsorbents | Pea Peels-Activated Carbon (PPAC) | 515.46 | pH: 2, Adsorbent Dose: 1.0 g/L, Initial Concentration: 100 mg/L, Temperature: 25 °C | [1] |
| Biomass-Based Adsorbents | Moringa Peregrina | 22.85 (Freundlich model) | pH: 8, Adsorbent Dose: 0.875 g, Initial Concentration: 250 mg/L, Contact Time: 60 min | [2][3] |
| Nanomaterials | Cu/TiO2-Calcinized White Stone Powder Composite | 99.19% removal | pH: 7, Adsorbent Dose: 0.05 g/L, Initial Concentration: 40 mg/L, Temperature: 40°C | [4] |
Note: Direct comparative studies on a wide range of adsorbents for this compound are limited in the available literature. The data presented here is from individual studies and may not represent a direct like-for-like comparison due to varying experimental conditions.
In-Depth Look at Adsorbent Categories
Biomass-Based Adsorbents
Biomass-derived adsorbents are gaining significant attention due to their low cost, renewability, and biodegradability.[5][6] Activated carbons, in particular, are widely used for dye removal due to their high surface area and porous structure.
A notable study on the removal of this compound utilized activated carbon derived from pea peels (PPAC). This material exhibited an exceptionally high maximum adsorption capacity of 515.46 mg/g.[1] The optimal condition for this high removal efficiency was found to be at a highly acidic pH of 2.[1]
Another study investigated the use of Moringa Peregrina seeds as a natural adsorbent for an acidic yellow dye. While the specific "Acid Yellow" dye is not numbered as 110 in the abstract, the study provides a multilayer adsorption capacity of 22.85 mg/g based on the Freundlich isotherm model.[2][3] The optimal pH for this adsorbent was found to be 8.[2][3]
Nanomaterials
Nanomaterials offer unique properties for water treatment due to their high surface-area-to-volume ratio and potential for enhanced reactivity. Photocatalytic degradation using nanomaterials is a promising technology for breaking down organic pollutants like dyes.[7][8]
One study screened various hybrid nanocomposites for the removal of a toxic acid yellow dye. A composite of copper-doped titanium dioxide with calcinized white stone powder (Cu/TiO2-CWSP) demonstrated a remarkable 99.19% removal of the acid yellow dye under optimized conditions of pH 7 and 40°C.[4] While the specific "Acid Yellow" number is not provided, this highlights the potential of nanocomposites in dye remediation.
Experimental Protocols: A Closer Look
The experimental setup is crucial for evaluating and comparing the performance of different adsorbents. A typical batch adsorption study involves the following steps:
1. Preparation of Adsorbent:
-
Biomass-based: This often involves washing, drying, and grinding the raw material to a specific particle size. For activated carbon production, a chemical activation step (e.g., with an acid or base) followed by carbonization at a high temperature is common.[1]
-
Nanomaterials: Synthesis of nanomaterials involves specific chemical routes, such as sol-gel, hydrothermal, or co-precipitation methods, to achieve the desired particle size, morphology, and surface properties.
2. Preparation of Dye Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water.
-
Working solutions of desired concentrations are then prepared by diluting the stock solution.
3. Batch Adsorption Experiments:
-
A known mass of the adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a flask.
-
The mixture is agitated at a constant speed and temperature for a predetermined period to reach equilibrium.
-
The effect of various parameters such as pH, adsorbent dose, initial dye concentration, and contact time are systematically investigated to determine the optimal conditions for dye removal.[2]
4. Analysis:
-
After the adsorption process, the solid adsorbent is separated from the solution by filtration or centrifugation.
-
The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following equation:
qe = (C0 - Ce) * V / m
where:
-
C0 is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
5. Isotherm and Kinetic Modeling:
-
To understand the adsorption mechanism and the interaction between the dye and the adsorbent, the experimental data is often fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order).[1][9][10]
Visualizing the Process
Experimental Workflow for Batch Adsorption Study
Caption: A typical workflow for a batch adsorption experiment to evaluate adsorbent performance.
Logical Relationship of Adsorbent Evaluation
Caption: Key factors influencing the evaluation of an adsorbent's performance for dye removal.
References
- 1. Isotherm and kinetic studies of acid yellow 11 dye adsorption from wastewater using Pisum Sativum peels microporous activated carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. deswater.com [deswater.com]
- 5. hkie.org.hk [hkie.org.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption of yellow dye: Acid yellow RR from its aqueous solution using two different samples of activated carbon by static batch method [file.scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Acid Yellow 110: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Acid Yellow 110, a water-soluble azo dye, is a common sight in many laboratories. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, responsible disposal is paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with best practices for laboratory chemical waste management.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, gloves, and a lab coat. In case of a spill, contain the material to prevent it from entering drains. For detailed first-aid measures, always refer to the material's Safety Data Sheet (SDS).
Quantitative Data Summary
For quick reference, the key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | C.I. This compound |
| CAS Number | 12220-74-5 |
| Chemical Formula | C16H10N2Na2O7S2 |
| Hazard Classification | Not classified as hazardous |
| Appearance | Yellow Powder |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a clear and systematic workflow to minimize risks and ensure compliance with general laboratory waste guidelines. Although not classified as hazardous, it is prudent to treat it as a chemical waste product.
Detailed Experimental Protocols
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound powder or contaminated materials (e.g., weighing paper, gloves) in a designated, leak-proof container with a secure lid.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a separate, clearly labeled, and sealed container.
-
Do not dispose of this compound solutions down the drain. While not classified as hazardous, many municipalities have strict regulations against the disposal of dyes into the sanitary sewer system. Azo dyes can be persistent in the environment and some degradation products may be harmful to aquatic life.
-
Labeling and Storage:
-
Labeling:
-
Clearly label the waste container with "this compound Waste (Non-Hazardous)".
-
Include the date of accumulation and the name of the principal investigator or responsible person.
-
Ensure the label is legible and securely affixed to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for chemical waste.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
-
Final Disposal:
-
Contact EHS:
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Provide EHS with all necessary information about the waste stream as per their requirements.
-
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
Essential Safety and Logistical Guide for Handling Acid Yellow 110
This guide provides comprehensive, procedural information for the safe handling, use, and disposal of Acid Yellow 110, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is an organic synthetic dye that may cause irritation to the eyes and skin.[1] In its powdered form, it can form dust that may create an explosive mixture with air and poses an inhalation hazard.[2][3] It is crucial to avoid dust formation and contact with skin and eyes.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against dust particles and potential splashes.[2][3][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber, to prevent skin contact.[2][4][5]
-
Body Protection: A lab coat, fire/flame resistant and impervious clothing, or an apron should be worn to protect clothing and prevent skin exposure.[2][4]
-
Respiratory Protection: In situations where dust is generated or if exposure limits are exceeded, a NIOSH-approved full-face particulate respirator is required.[2][3][4] Ensure adequate ventilation in the work area.[1]
Quantitative Safety Data
| Parameter | Value/Recommendation | Source |
| CAS Number | 12220-74-5 | [1] |
| Physical Appearance | Yellow Powder | [6] |
| Solubility | Soluble in water | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][7] | |
| Conditions to Avoid | Dust formation, heat, sparks, open flames, and electrostatic charge.[3] | |
| Exposure Limits (General) | Follow general guidelines for nuisance dust, such as OSHA's PEL of 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction).[4] |
Safe Handling: An Operational Plan
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[8] Ensure all required PPE is available and in good condition. Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Handling: Avoid creating dust when handling the powdered form.[2][3] Prevent contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from sources of ignition.[3][7]
-
Housekeeping: Maintain good housekeeping practices to avoid the accumulation of dust.[8]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[2][3] If breathing is difficult, administer oxygen.[2] If breathing has stopped, perform artificial respiration and seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing promptly.[3][9] Wash the affected area thoroughly with soap and plenty of water.[3][9] If irritation persists, seek medical attention.[3][9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2][3] |
Spill and Disposal Plan
Spill Management:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2] Avoid generating dust.[2]
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[7] Do not use a heavy water stream for cleaning.[7]
Disposal Protocol:
-
Waste Identification: this compound and any contaminated materials should be treated as hazardous waste.
-
Containerization: Store waste in a compatible, properly labeled, and sealed container.[10][11] Do not mix with other waste.[12]
-
Neutralization: While some acids can be neutralized before disposal, Binghamton University's guidelines, for instance, do not permit the neutralization of acid solutions to reduce injury risk.[8][10] Always consult your institution's specific policies.
-
Disposal: Dispose of the hazardous waste through a licensed disposal company or your institution's environmental health and safety (EH&S) office.[8] Adhere to all federal, state, and local regulations.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. tolbest.co.uk [tolbest.co.uk]
- 8. binghamton.edu [binghamton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
